(3S)Lenalidomide-5-Br
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C13H11BrN2O3 |
|---|---|
Peso molecular |
323.14 g/mol |
Nombre IUPAC |
(3S)-3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)/t10-/m0/s1 |
Clave InChI |
CMRQAKJTXKOGSF-JTQLQIEISA-N |
SMILES isomérico |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)Br |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (3S)-Lenalidomide-5-Br in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's natural protein degradation machinery. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs that utilize (3S)-Lenalidomide-5-Br, a derivative of the well-known immunomodulatory drug lenalidomide, as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). We will delve into the core principles of PROTAC-mediated protein degradation, the critical role of the ternary complex, and the specific function of (3S)-Lenalidomide-5-Br in this process. This guide will further present key quantitative data, detailed experimental protocols for the characterization of these molecules, and visual diagrams to elucidate the underlying biological pathways and experimental workflows.
Introduction to PROTAC Technology and the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras are heterobifunctional molecules that induce selective intracellular proteolysis.[1] Unlike traditional enzyme inhibitors that block a protein's function, PROTACs lead to the physical removal of the target protein.[2] They achieve this by "hijacking" the cell's ubiquitin-proteasome system (UPS).[1]
The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling a vast array of cellular processes.[3] The key players in this system are ubiquitin, a small regulatory protein, and a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[3] E3 ligases, of which there are over 600 in humans, are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them.[3] This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides.[3]
A PROTAC molecule consists of three key components:
-
A target-binding ligand (or "warhead") that selectively binds to the protein of interest (POI).
-
An E3 ligase-binding ligand that recruits a specific E3 ubiquitin ligase.
-
A linker that covalently connects the two ligands.[3]
By simultaneously binding to both the POI and an E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex.[3] This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, leading to its degradation by the proteasome.[3] After the POI is degraded, the PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[3]
(3S)-Lenalidomide-5-Br as a Cereblon (CRBN) E3 Ligase Ligand
Cereblon (CRBN) is a widely used E3 ubiquitin ligase in PROTAC design.[4] It is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] The discovery that immunomodulatory drugs (IMiDs) like thalidomide and its analog lenalidomide exert their therapeutic effects by binding to CRBN and inducing the degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3, was a pivotal moment for the field of targeted protein degradation.
(3S)-Lenalidomide-5-Br is a derivative of lenalidomide specifically designed for incorporation into PROTACs. The key features of this molecule are:
-
The (3S)-stereoisomer of the glutarimide ring: This specific stereochemistry is crucial for effective binding to the CRBN E3 ligase.
-
The 4-aminoisoindolinone core: This structure is also essential for the interaction with CRBN.
-
A bromine atom at the 5-position of the isoindolinone ring: This position serves as a chemical handle for attaching a linker, which then connects to the target-binding ligand to form the final PROTAC molecule.
The Mechanism of Action: From Ternary Complex Formation to Protein Degradation
The central event in the mechanism of action of a (3S)-Lenalidomide-5-Br-containing PROTAC is the formation of a stable and productive ternary complex, consisting of the Target Protein (POI), the PROTAC, and the CRBN E3 ligase.
The following diagram illustrates the signaling pathway:
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
3.1. Ternary Complex Formation
The formation of the ternary complex is a critical step that dictates the efficiency of protein degradation. The stability of this complex is influenced by several factors, including the binary binding affinities of the PROTAC for the POI and CRBN, as well as the protein-protein interactions between the POI and CRBN that are induced by the PROTAC.
3.2. Ubiquitination of the Target Protein
Once the ternary complex is formed, the catalytic activity of the CRL4-CRBN E3 ligase is directed towards the POI. The E2 ubiquitin-conjugating enzyme associated with the complex transfers ubiquitin molecules to accessible lysine residues on the surface of the POI. The formation of a polyubiquitin chain serves as a recognition signal for the proteasome.
3.3. Proteasomal Degradation
The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, thus acting catalytically.
Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.
Due to the limited availability of public data specifically for PROTACs using (3S)-Lenalidomide-5-Br, the following table presents representative data for PROTACs that utilize closely related lenalidomide derivatives to degrade various target proteins. This data is intended to provide a general understanding of the potency that can be achieved with this class of molecules.
| Target Protein | PROTAC | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | dBET1 | Pomalidomide | <100 | >95 | various | [Winter et al., 2015] |
| BTK | MT-802 | Pomalidomide | 0.8 | >95 | MOLM-14 | [Buhimschi et al., 2018] |
| RIPK2 | Cmpd 1 | Lenalidomide | 5 | >90 | THP-1 | [Perrin et al., 2020] |
Experimental Protocols
The characterization of a (3S)-Lenalidomide-5-Br-based PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its activity.
5.1. Synthesis of (3S)-Lenalidomide-5-Br
A detailed, publicly available, step-by-step protocol for the synthesis of (3S)-Lenalidomide-5-Br is not readily found. However, its synthesis would be based on the established synthesis of lenalidomide, with an additional bromination step. The general approach would involve:
-
Synthesis of the 4-amino-isoindolinone core: This is typically achieved through a multi-step synthesis starting from a substituted phthalic anhydride.
-
Bromination: Introduction of a bromine atom at the 5-position of the isoindolinone ring. This would likely involve an electrophilic aromatic substitution reaction.
-
Coupling with 3-aminopiperidine-2,6-dione: The brominated isoindolinone is then coupled with the glutarimide moiety.
-
Chiral Separation: To obtain the desired (3S)-enantiomer, a chiral separation step, such as chiral chromatography, would be necessary.
The following diagram illustrates a generalized synthetic workflow:
Caption: A generalized workflow for the synthesis of (3S)-Lenalidomide-5-Br.
5.2. Ternary Complex Formation Assays
Demonstrating that the PROTAC can induce the formation of a ternary complex is a crucial first step. Several biophysical techniques can be employed:
-
Surface Plasmon Resonance (SPR):
-
Protocol Outline:
-
Immobilize the biotinylated CRBN E3 ligase on a streptavidin-coated sensor chip.
-
Inject the target protein alone to establish a baseline and confirm no direct interaction with CRBN.
-
Inject a mixture of the target protein and the PROTAC over the sensor surface.
-
An increase in the response units (RU) compared to the injection of the target protein alone indicates the formation of the ternary complex.
-
Kinetic analysis of the binding and dissociation phases can provide association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Protocol Outline:
-
Place a solution of the target protein in the sample cell.
-
Titrate a solution of the PROTAC into the cell and measure the heat changes to determine the binding affinity between the PROTAC and the target protein.
-
In a separate experiment, place a solution of the CRBN E3 ligase in the sample cell and titrate the PROTAC to determine its binding affinity for the E3 ligase.
-
Finally, place a solution containing both the target protein and CRBN in the sample cell and titrate the PROTAC. The thermodynamic parameters obtained from this experiment will reflect the formation of the ternary complex.
-
-
5.3. In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
-
Protocol Outline:
-
Combine the recombinant target protein, the CRL4-CRBN E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates successful PROTAC-mediated ubiquitination.
-
5.4. Cellular Protein Degradation Assay (Western Blot)
The definitive experiment to determine the efficacy of a PROTAC is to measure the degradation of the target protein in a cellular context.
-
Protocol Outline:
-
Culture a relevant cell line to approximately 70-80% confluency.
-
Treat the cells with the PROTAC at a range of concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
The following diagram outlines the experimental workflow for assessing PROTAC-induced protein degradation:
Caption: A typical workflow for a Western blot-based protein degradation assay.
Conclusion
(3S)-Lenalidomide-5-Br serves as a highly effective E3 ligase ligand for the development of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its well-defined stereochemistry and the strategic placement of a bromine atom for linker attachment make it a valuable building block in the design of potent and selective protein degraders. The mechanism of action of PROTACs containing this moiety relies on the formation of a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A thorough understanding of this mechanism, coupled with rigorous quantitative analysis and the application of the detailed experimental protocols outlined in this guide, is essential for the successful development of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to evolve, the use of well-characterized E3 ligase ligands like (3S)-Lenalidomide-5-Br will undoubtedly play a crucial role in advancing this promising technology from the laboratory to the clinic.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
(3S)-Lenalidomide-5-Br as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Cereblon in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a crucial cellular pathway for protein degradation, and its manipulation has emerged as a powerful therapeutic strategy. E3 ubiquitin ligases, key components of the UPS, are responsible for substrate recognition and subsequent ubiquitination, marking proteins for degradation by the proteasome. Cereblon (CRBN), the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has garnered significant attention due to its modulation by a class of small molecules known as immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide.[1][2]
These molecules act as "molecular glues," effectively altering the substrate specificity of CRBN to induce the degradation of proteins not normally targeted by this E3 ligase, referred to as "neosubstrates."[1][3] This mechanism has been successfully exploited in the treatment of hematological malignancies.[4]
(3S)-Lenalidomide-5-Br: A Functionalized Ligand for PROTACs
(3S)-Lenalidomide-5-Br is a synthetic derivative of lenalidomide featuring a bromine atom at the 5-position of the isoindolinone ring. This modification serves as a chemical handle for the attachment of linkers, facilitating the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker.[7] By simultaneously binding the POI and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[2]
Mechanism of Action
The proposed mechanism of action for (3S)-Lenalidomide-5-Br is analogous to that of lenalidomide. The glutarimide moiety of the molecule is expected to bind to the hydrophobic pocket of CRBN.[8] This binding event alters the surface of CRBN, creating a new interface for the recruitment of neosubstrates. In the context of a PROTAC, the (3S)-Lenalidomide-5-Br moiety serves to recruit the CRBN E3 ligase complex to the targeted protein, which is bound by the other ligand of the PROTAC.
Caption: PROTAC-mediated protein degradation workflow.
Quantitative Data
While specific binding affinity and degradation efficiency data for (3S)-Lenalidomide-5-Br are not publicly available, the data for its parent compound, lenalidomide, provide a valuable reference. The 5-bromo substitution is not expected to drastically alter the core binding interaction with CRBN, but it may influence physicochemical properties such as solubility and cell permeability.
Table 1: Binding Affinities of Lenalidomide and Related Compounds to Cereblon (CRBN)
| Compound | Assay Type | Kd / IC50 (nM) | Reference |
| Lenalidomide | Fluorescence Polarization | 268.6 (IC50) | [9] |
| Lenalidomide | TR-FRET | 2694 (IC50) | [10] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 640 (Kd) | [4] |
| Pomalidomide | Fluorescence Polarization | 153.9 (IC50) | [9] |
| Thalidomide | Fluorescence Polarization | 347.2 (IC50) | [9] |
Table 2: Degradation Efficiency of Lenalidomide-based PROTACs (Representative Examples)
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 (JQ1-lenalidomide) | BRD4 | Ramos | <100 | >90 | |
| ARD-2128 | Androgen Receptor | LNCaP | Not Reported | Not Reported | [7] |
| SIAIS001 | ALK | SR | 3.9 | 70.3 | [7] |
Note: DC50 is the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Cereblon Binding Assays
This assay measures the binding of a ligand to CRBN by detecting the FRET signal between a donor fluorophore on an anti-tag antibody bound to tagged CRBN and an acceptor fluorophore on a competing ligand.
Caption: Workflow for a competitive TR-FRET binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of His-tagged CRBN-DDB1 complex in assay buffer.
-
Prepare a stock solution of a known fluorescent CRBN ligand (e.g., fluorescently labeled thalidomide) in assay buffer.
-
Prepare a stock solution of Terbium-conjugated anti-His antibody in assay buffer.
-
Prepare serial dilutions of the test compound, (3S)-Lenalidomide-5-Br, in assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the His-tagged CRBN-DDB1 complex.
-
Add the Terbium-conjugated anti-His antibody and the fluorescent CRBN ligand.
-
Add the serially diluted test compound. Include positive controls (e.g., unlabeled lenalidomide) and negative controls (vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][8]
-
This competitive assay measures the displacement of a fluorescently labeled CRBN ligand by a test compound. The change in polarization of the fluorescent signal is proportional to the amount of fluorescent ligand displaced.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified CRBN protein in FP assay buffer.
-
Prepare a stock solution of a fluorescently labeled CRBN ligand (e.g., Cy5-labeled thalidomide) in FP assay buffer.
-
Prepare serial dilutions of the test compound, (3S)-Lenalidomide-5-Br, in FP assay buffer.
-
-
Assay Procedure:
-
To the wells of a black, low-binding microplate, add the fluorescently labeled CRBN ligand.
-
Add the serially diluted test compound.
-
Initiate the binding reaction by adding the purified CRBN protein.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to determine the IC50 value.[1]
-
Protein Degradation Assay (Western Blot)
Western blotting is a standard technique to quantify the reduction in the level of a target protein following treatment with a PROTAC.
Caption: Key steps in Western blot analysis for PROTACs.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the protein of interest to an appropriate confluency.
-
Treat the cells with varying concentrations of the PROTAC incorporating (3S)-Lenalidomide-5-Br for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Synthesis of Lenalidomide Analogs
The synthesis of (3S)-Lenalidomide-5-Br would typically follow established routes for lenalidomide synthesis, starting with a brominated precursor. A general synthetic scheme is outlined below.
Caption: Synthetic pathway for lenalidomide.
For the synthesis of (3S)-Lenalidomide-5-Br, a 5-bromo-substituted starting material would be used. The key steps involve the cyclization of a substituted 2-(bromomethyl)benzoate with 3-aminopiperidine-2,6-dione, followed by functional group manipulations.[10]
Conclusion
(3S)-Lenalidomide-5-Br is a valuable chemical tool for the development of PROTACs and the broader field of targeted protein degradation. While direct quantitative data for this specific analog remains to be published, its structural similarity to lenalidomide provides a strong basis for its application as a Cereblon E3 ligase ligand. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to characterize the binding and degradation properties of novel PROTACs incorporating this ligand. Further studies are warranted to elucidate the precise impact of the 5-bromo substitution on CRBN binding affinity and degradation efficiency, which will undoubtedly contribute to the rational design of next-generation protein degraders.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Discovery and Synthesis of Brominated Lenalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological rationale for the development of brominated lenalidomide analogs. Lenalidomide, a potent immunomodulatory agent, has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. The exploration of halogenated, particularly brominated, analogs represents a key avenue in the pursuit of next-generation compounds with enhanced potency, selectivity, and modified physicochemical properties. This document details the synthetic pathways, experimental protocols, and the underlying signaling mechanisms, presenting quantitative data in a structured format to facilitate comparison and further research.
Introduction: The Rationale for Brominated Lenalidomide Analogs
Lenalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This modulation leads to the targeted degradation of specific neo-substrate proteins, most notably the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are critical for the survival of multiple myeloma cells.[2] The structure-activity relationship (SAR) of lenalidomide and its analogs is a subject of intense study, with modifications to the phthaloyl ring being a primary focus for the development of new chemical entities.
The introduction of a bromine atom to the lenalidomide scaffold can significantly impact the molecule's properties. Halogenation can influence metabolic stability, cell permeability, and binding affinity to the target protein. Specifically, bromine's electron-withdrawing nature and size can alter the electrostatic and steric interactions within the CRBN binding pocket, potentially leading to enhanced or novel biological activities. This guide will explore the synthesis of such analogs and the available data on their biological effects.
Synthesis of Brominated Lenalidomide Analogs
The synthesis of lenalidomide and its analogs typically involves a multi-step process. A key step that can be adapted for the introduction of bromine is the bromination of the starting materials or key intermediates. The most common precursor for the phthalimide ring of lenalidomide is methyl 2-methyl-3-nitrobenzoate. The benzylic position of this precursor is brominated to facilitate the subsequent cyclization with 3-aminopiperidine-2,6-dione.
General Synthetic Workflow
The overall synthetic strategy for producing lenalidomide analogs, which can be adapted for brominated versions, is outlined below. This workflow represents a common pathway described in the literature, with variations in reagents and conditions.
Experimental Protocol: Bromination of Methyl 2-methyl-3-nitrobenzoate
This protocol describes a common method for the radical bromination of the benzylic methyl group of the lenalidomide precursor, which is a critical step in the synthesis.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., Carbon tetrachloride (CCl4) or Methyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate in the chosen solvent (e.g., methyl acetate for a greener approach).[4][5]
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) to the solution.[4][5]
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for several hours (e.g., 12-18 hours).[6][7] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct can be removed by filtration. The filtrate is then typically washed with an aqueous solution of sodium sulfite and brine to remove any remaining bromine and impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, methyl 2-(bromomethyl)-3-nitrobenzoate. Further purification can be achieved by recrystallization or column chromatography.
Table 1: Comparison of Reported Conditions for the Bromination of Methyl 2-methyl-3-nitrobenzoate
| Reference/Source | Brominating Agent | Initiator | Solvent | Yield |
| Balaev et al., 2013 (cited in[4]) | NBS | AIBN | CCl4 | 88% |
| Chaulet et al., 2011 (cited in[4]) | NBS | AIBN | CCl4 | 49% |
| Ponomaryov et al., 2015 (cited in[4]) | NBS | AIBN | Methyl Acetate | 98% |
| Patent WO2016024286A2[7] | NBS or 1,3-Dibromo-5,5-dimethylhydantoin | AIBN | Acetonitrile | Not specified |
Biological Activity and Signaling Pathways
Lenalidomide and its analogs function as "molecular glues," bringing together the CRBN E3 ubiquitin ligase and neo-substrate proteins, leading to the ubiquitination and subsequent proteasomal degradation of the latter. The primary targets in multiple myeloma are the transcription factors IKZF1 and IKZF3.[2]
The Cereblon (CRBN) Signaling Pathway
The mechanism of action of lenalidomide and its analogs is centered around the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of the drug to CRBN alters its substrate specificity, initiating a cascade of events that result in the degradation of target proteins.
Quantitative Data on Halogenated Lenalidomide Analogs
Table 2: Biological Activity of a 4-Chloro Pomalidomide Analog
| Compound | Target/Assay | IC50 / EC50 | Cell Line / System | Reference |
| 4-Chloro Pomalidomide Analog (15) | TNF-α Inhibition | IC50 = 0.013 µM | LPS-stimulated hPBMC | [8] |
| IL-2 Stimulation | EC50 = 0.002 µM | Human T cell co-stimulation | [8] | |
| Antiproliferative Activity | IC50 = 0.021 µM | Namalwa lymphoma cell line | [8] |
Note: This data is for a chloro-analog of pomalidomide, a closely related immunomodulatory drug. It provides insight into the potential effects of halogenation on the phthalimide ring.
The data suggests that halogen substitution can lead to potent biological activity. The 4-chloro analog demonstrated strong inhibition of TNF-α, potent stimulation of IL-2, and significant antiproliferative effects.[8] This highlights the potential for discovering highly active compounds through the synthesis and screening of brominated and other halogenated lenalidomide analogs.
Conclusion and Future Directions
The synthesis and evaluation of brominated lenalidomide analogs represent a promising area of research for the development of novel anticancer therapeutics. The established synthetic routes for lenalidomide provide a solid foundation for the creation of a diverse library of brominated derivatives. The mechanism of action through the CRBN E3 ligase pathway is well-characterized, offering a clear biological rationale for the design of new analogs.
While the currently available public data on the biological activity of a wide range of brominated lenalidomide analogs is limited, the potent activity of related halogenated compounds suggests that this is a fruitful area for further investigation. Future work should focus on the systematic synthesis of analogs with bromine at various positions on the phthaloyl ring and the comprehensive evaluation of their biological activity, including their potency in degrading IKZF1/IKZF3, their antiproliferative effects on various cancer cell lines, and their pharmacokinetic properties. Such studies will be crucial in identifying new lead compounds with improved therapeutic profiles for the treatment of multiple myeloma and other malignancies.
References
- 1. Expression, mutation, and methylation of cereblon‐pathway genes at pre‐ and post‐lenalidomide treatment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 7. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 8. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (3S)-Lenalidomide-5-Br for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-Lenalidomide-5-Br is a brominated analog of Lenalidomide, a well-established immunomodulatory drug. This derivative serves as a crucial chemical tool in the burgeoning field of targeted protein degradation, specifically as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the known physicochemical properties of (3S)-Lenalidomide-5-Br, alongside detailed experimental protocols for their determination. The document also elucidates the established mechanism of action of the parent compound, Lenalidomide, which is foundational to understanding the biological role of its 5-bromo derivative.
Physicochemical Properties
The following table summarizes the available physicochemical data for (3S)-Lenalidomide-5-Br. For comparative purposes, data for the parent compound, Lenalidomide, is also included where available. It is important to note that some of the data for (3S)-Lenalidomide-5-Br are calculated or predicted and should be confirmed by experimental analysis.
| Property | (3S)-Lenalidomide-5-Br | Lenalidomide (for comparison) |
| Molecular Weight | 323.15 g/mol [1] | 259.26 g/mol [2] |
| Molecular Formula | C₁₃H₁₁BrN₂O₃[1] | C₁₃H₁₃N₃O₃[2] |
| CAS Number | 2829898-76-0[1] | 191732-72-6[2] |
| Melting Point | Data not available | 265-268 °C[3] |
| Boiling Point | Data not available | 614.0±55.0 °C (Predicted)[3] |
| Solubility | Insoluble in water; Soluble in DMSO (12.5 mg/mL with heating, 21 mg/mL) | Soluble in DMSO (up to 30 mg/mL)[3][4] |
| pKa | Data not available | 10.75±0.40 (Predicted)[3] |
| LogP | 1.2101 (Calculated) | -0.5 (Calculated)[2] |
Mechanism of Action: A Derivative of a Potent Molecular Glue
(3S)-Lenalidomide-5-Br, like its parent compound Lenalidomide, functions as a "molecular glue" that modulates the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6][7] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.
The core mechanism involves the binding of the glutarimide moiety of the molecule to a hydrophobic pocket in Cereblon (CRBN), the substrate receptor of the E3 ligase complex.[6] This binding event alters the substrate specificity of the ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that would not typically be targeted by this E3 ligase.
Key Neosubstrates and Downstream Signaling
The primary neosubstrates of the Lenalidomide-bound CRL4-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of these factors is central to the immunomodulatory and anti-neoplastic effects of Lenalidomide.
The downstream consequences of Ikaros and Aiolos degradation are multifaceted and include:
-
Inhibition of Pro-inflammatory Cytokines: Lenalidomide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10][11]
-
Modulation of NF-κB Signaling: By targeting Ikaros and Aiolos, Lenalidomide can diminish the sustained binding of the transcription factor RelA to open chromatin, thereby inhibiting the NF-κB signaling pathway.[9][12]
-
T-Cell Co-stimulation: Lenalidomide enhances T-cell proliferation and the production of IL-2 and interferon-gamma (IFN-γ).[13][14][15][16] This is achieved, in part, by augmenting the CD28 co-stimulatory pathway.[14]
-
Anti-Angiogenic Properties: Lenalidomide exhibits anti-angiogenic effects by inhibiting endothelial cell migration and the formation of new blood vessels.[1][17][18][19]
The following diagram illustrates the core mechanism of action of Lenalidomide, which is presumed to be conserved in (3S)-Lenalidomide-5-Br.
Caption: Mechanism of action of Lenalidomide analogues.
Experimental Protocols
The following sections provide detailed, generalized protocols for the experimental determination of key physicochemical properties. These protocols can be adapted for the specific analysis of (3S)-Lenalidomide-5-Br.
Proposed Synthesis of (3S)-Lenalidomide-5-Br
The synthesis of (3S)-Lenalidomide-5-Br can be adapted from established procedures for Lenalidomide.[20][21][22] A plausible synthetic route involves a three-step process starting from a brominated precursor.
Caption: Proposed synthetic workflow for (3S)-Lenalidomide-5-Br.
Step 1: Bromination
-
Dissolve methyl 5-bromo-2-methyl-3-nitrobenzoate in a suitable solvent such as methyl acetate.
-
Add a radical initiator (e.g., AIBN) and a brominating agent (e.g., N-bromosuccinimide).
-
Heat the reaction mixture and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to yield methyl 2-(bromomethyl)-5-bromo-3-nitrobenzoate.
Step 2: Cyclization
-
Dissolve methyl 2-(bromomethyl)-5-bromo-3-nitrobenzoate and (S)-3-aminopiperidine-2,6-dione hydrochloride in a polar aprotic solvent like DMF or acetonitrile.[23][24]
-
Add a non-nucleophilic base such as triethylamine or diisopropylethylamine.
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the mixture and precipitate the product by adding water or an anti-solvent.
-
Collect the solid by filtration and wash to obtain (S)-3-(5-bromo-7-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
Step 3: Reduction of the Nitro Group
-
Suspend the nitro-intermediate in a suitable solvent system, such as ethanol/water.
-
Add a reducing agent. While catalytic hydrogenation with Pd/C is common for Lenalidomide synthesis, a metal-free reduction using iron powder and ammonium chloride can also be employed to avoid metal contamination.[20]
-
Heat the reaction mixture and monitor its completion.
-
Filter the hot reaction mixture to remove the catalyst or iron salts.
-
Concentrate the filtrate and purify the crude product by recrystallization to yield (3S)-Lenalidomide-5-Br.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method, which is considered the gold standard.[25]
Caption: Workflow for solubility determination.
-
Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Add an excess amount of (3S)-Lenalidomide-5-Br to a known volume of the buffer in a sealed container. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and report it in appropriate units (e.g., mg/mL or µg/mL).
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[26][27][28][29]
-
Preparation: Calibrate a pH meter with standard buffers. Prepare a solution of (3S)-Lenalidomide-5-Br of known concentration in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.[30] Maintain a constant ionic strength using a background electrolyte like KCl.[26]
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Determination of LogP (Octanol-Water Partition Coefficient) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP value.[31][32][33][34]
-
Pre-saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation.
-
Partitioning: Dissolve a known amount of (3S)-Lenalidomide-5-Br in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in this process.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.
-
Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous phase] )
Conclusion
(3S)-Lenalidomide-5-Br is a valuable research tool for the study and development of novel therapeutics based on targeted protein degradation. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the currently known data, proposes a synthetic route, and details the experimental protocols necessary for a full characterization. The well-understood mechanism of action of its parent compound, Lenalidomide, provides a strong foundation for investigating the biological activities of this important derivative. Further experimental determination of the melting point, boiling point, and pKa will be crucial for a comprehensive understanding of this compound's properties.
References
- 1. Orally administered lenalidomide (CC-5013) is anti-angiogenic in vivo and inhibits endothelial cell migration and Akt phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Lenalidomide targets the T-cell co-stimulatory pathway to mediate immu" by Jessica Marie Mcdaniel [digitalcommons.usf.edu]
- 16. Lenalidomide Polarizes Th1-specific Anti-tumor Immune Response and Expands XBP1 Antigen-Specific Central Memory CD3+CD8+ T cells against Various Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Lenalidomide: immunomodulatory, antiangiogenic, and clinical activity in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
- 23. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 24. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 25. benchchem.com [benchchem.com]
- 26. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 30. enamine.net [enamine.net]
- 31. LogP / LogD shake-flask method [protocols.io]
- 32. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 33. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Role of (3S)-Lenalidomide-5-Br in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are molecules that can hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. Lenalidomide and its derivatives have been pivotal in the development of TPD, acting as molecular glues and as crucial components of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the role of a specific lenalidomide derivative, (3S)-Lenalidomide-5-Br, in the field of targeted protein degradation. We will delve into its mechanism of action, its application in PROTAC design, and provide detailed experimental protocols for its synthesis and evaluation.
Introduction to Targeted Protein Degradation and the Role of Cereblon
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases, a key component of the UPS, are responsible for recognizing specific substrate proteins and marking them for degradation by the 26S proteasome. Targeted protein degradation strategies exploit this endogenous system by using small molecules to induce proximity between an E3 ligase and a target protein that would not normally interact.
Lenalidomide, a derivative of thalidomide, exerts its therapeutic effects through a novel mechanism of action: it acts as a "molecular glue" that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] By binding to CRBN, lenalidomide induces the recruitment of "neosubstrates," such as the transcription factors IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation.[1] This targeted degradation of key proteins is responsible for the potent anti-cancer and immunomodulatory effects of lenalidomide.[1]
(3S)-Lenalidomide-5-Br: A Key Building Block for PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The lenalidomide scaffold has been widely adopted for the design of PROTACs that hijack the CRBN E3 ligase.
(3S)-Lenalidomide-5-Br is a derivative of lenalidomide that has been functionalized with a bromine atom at the 5-position of the isoindolinone ring. This modification provides a convenient chemical handle for the attachment of a linker, which can then be connected to a ligand for a specific protein of interest. The use of (3S)-Lenalidomide-5-Br allows for the modular and efficient synthesis of a wide range of PROTACs targeting various proteins for degradation.
Physicochemical Properties
While specific experimental data for (3S)-Lenalidomide-5-Br is not extensively published, its physicochemical properties can be inferred from its structure and data on related lenalidomide analogs.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₃H₁₁BrN₂O₃ | --- |
| Molecular Weight | 323.15 g/mol | --- |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely low and pH-dependent, similar to lenalidomide.[4][5] | [4][5] |
| Lipophilicity (logP) | The addition of a bromine atom is expected to increase the lipophilicity compared to lenalidomide. | [6] |
Mechanism of Action of (3S)-Lenalidomide-5-Br-based PROTACs
A PROTAC utilizing (3S)-Lenalidomide-5-Br as the CRBN ligand mediates the degradation of a target protein through a series of steps that result in the formation of a ternary complex.
Caption: PROTAC-mediated protein degradation pathway.
The key steps are:
-
Binary Complex Formation: The PROTAC enters the cell and binds to both the target Protein of Interest (POI) and the CRBN E3 ligase in separate binary complexes.
-
Ternary Complex Formation: The PROTAC brings the POI and CRBN into close proximity, facilitating the formation of a POI-PROTAC-CRBN ternary complex. The stability and geometry of this complex are critical for efficient degradation and are influenced by the linker length and composition.
-
Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to the POI, tagging it for degradation.
-
Proteasomal Degradation: The ubiquitinated POI is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.
Quantitative Analysis of PROTAC Performance
| Parameter | Description | Representative Value (dBET1) | Source |
| CRBN Binding Affinity (IC₅₀) | The concentration of the ligand required to displace 50% of a fluorescent probe from CRBN. | 1.5 µM (for lenalidomide) | [7] |
| Target Binding Affinity (K D) | The equilibrium dissociation constant for the binding of the PROTAC to the target protein. | 190 nM | [8] |
| Ternary Complex Cooperativity (α) | A measure of the change in binding affinity of one protein for the PROTAC when the other protein is already bound. α > 1 indicates positive cooperativity. | >5 | [9] |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | < 1 nM | [8] |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | > 95% | [8] |
| Cell Viability (IC₅₀) | The concentration of the PROTAC that inhibits cell growth by 50%. | ~8 nM (in MV4;11 cells) | [8] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a hypothetical PROTAC using (3S)-Lenalidomide-5-Br and for the key experiments to characterize its biological activity.
Synthesis of a (3S)-Lenalidomide-5-Br-based PROTAC
This protocol describes a general method for conjugating (3S)-Lenalidomide-5-Br to a POI ligand containing a nucleophilic group (e.g., a primary amine) via a linker.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of (3S)-Lenalidomide-5-Br with Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical interaction between (3S)-Lenalidomide-5-Br and its target protein, Cereblon (CRBN), a key mechanism underpinning the therapeutic effects of immunomodulatory drugs (IMiDs) and the foundation for the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative binding data for the 5-bromo derivative of lenalidomide is not extensively available in the public domain, this guide provides a comprehensive overview of the binding affinity of the parent compound, lenalidomide, to CRBN, including detailed experimental protocols and the associated signaling pathways.
Quantitative Analysis of Lenalidomide Binding to CRBN
The binding affinity of lenalidomide to CRBN has been characterized by various biophysical and biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this interaction. The following table summarizes the reported binding affinities under different experimental conditions.
| Compound | Assay Technique | CRBN Construct | Reported Value | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Full-length CRBN-DDB1 complex | K D = 0.64 µM ± 0.24 µM | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN Thalidomide Binding Domain (TBD) | K D = 19 µM | [1] |
| Lenalidomide | Fluorescence Polarization (FP) | CRBN-DDB1 complex | K i = 177.80 nM | [2] |
| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant CRBN | IC 50 = 2.694 µM | [3] |
| Lenalidomide | Fluorescence-based Thermal Shift Assay | Recombinant human CRBN-DDB1 complex | IC 50 ≈ 3 µM | [4] |
| Lenalidomide | Affinity Pull-down with Thalidomide Analog Beads | U266 myeloma cell extract | IC 50 ≈ 2 µM | [5] |
| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN and Cy5-thalidomide | K i = 177.80 nM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of binding affinities. The following sections outline the protocols for key experiments cited in the literature.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the human CRBN-DDB1 protein complex.
-
Dissolve lenalidomide in the same buffer used for the protein to avoid heat of dilution artifacts. The buffer typically used is a buffered saline solution (e.g., PBS or HEPES) at a physiological pH.
-
-
ITC Experiment:
-
Load the purified CRBN-DDB1 complex into the sample cell of the microcalorimeter.
-
Load the lenalidomide solution into the injection syringe.
-
Perform a series of small, sequential injections of the lenalidomide solution into the sample cell while monitoring the heat released or absorbed.
-
A control experiment, injecting lenalidomide into the buffer alone, is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
The raw data, a series of heat-change peaks for each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and thermodynamic parameters.[1]
-
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger molecule.
Methodology:
-
Reagents:
-
Purified recombinant CRBN protein.
-
A fluorescently labeled ligand that binds to CRBN (e.g., fluorescently-labeled thalidomide).
-
Unlabeled competitor ligand ((3S)-Lenalidomide-5-Br or lenalidomide).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the CRBN protein and the fluorescently labeled ligand.
-
Add serial dilutions of the unlabeled competitor ligand ((3S)-Lenalidomide-5-Br or lenalidomide).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
As the concentration of the unlabeled competitor increases, it displaces the fluorescently labeled ligand from CRBN, causing a decrease in fluorescence polarization.
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the binding of the fluorescent ligand, is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.[2]
-
Affinity Pull-down Assay
This qualitative or semi-quantitative method is used to demonstrate the binding of a compound to its target protein in a complex mixture, such as a cell lysate.
Methodology:
-
Bead Preparation:
-
Couple a thalidomide analog to magnetic or sepharose beads.
-
-
Cell Lysate Preparation:
-
Prepare total protein extracts from a relevant cell line (e.g., U266 myeloma cells).
-
-
Competition Binding:
-
Pre-incubate the cell extract with varying concentrations of the competitor compound (lenalidomide or (3S)-Lenalidomide-5-Br) or a vehicle control (DMSO).
-
Add the thalidomide analog-coupled beads to the pre-incubated cell extracts and incubate to allow for binding.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
Visualizing the Molecular Interactions and Pathways
Diagrams are essential tools for understanding complex biological processes. The following visualizations, created using Graphviz, illustrate the key pathways and experimental workflows related to the binding of lenalidomide to CRBN.
Caption: CRBN Signaling Pathway Induced by Lenalidomide Binding.
Caption: Experimental Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Logical Relationship of Ternary Complex Formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
(3S)-Lenalidomide-5-Br: A Technical Guide to its Application in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research on the direct biological applications of (3S)-Lenalidomide-5-Br is limited. The primary documented role of this compound is as a synthetic intermediate and a Cereblon (CRBN) E3 ubiquitin ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs). This guide focuses on its core application within the context of the well-established mechanism of its parent compound, Lenalidomide, and its function as a critical component in PROTAC synthesis.
Introduction to Lenalidomide and its Derivatives
Lenalidomide is a second-generation immunomodulatory drug (IMiD) derived from thalidomide.[1] It is a cornerstone therapy for hematological malignancies such as multiple myeloma and myelodysplastic syndromes.[2][3] The therapeutic effects of Lenalidomide are primarily driven by its novel mechanism of action: it functions as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4]
(3S)-Lenalidomide-5-Br is a brominated analog of Lenalidomide. The bromine atom serves as a versatile chemical handle, making it an ideal building block for more complex molecules. Its principal application is in the construction of PROTACs, where it functions as the component that engages the CRBN E3 ligase.[5] A notable example is its use in the synthesis of PROTAC Cbl-b-IN-1, a molecule designed to induce the degradation of the Cbl-b protein.[6][7][8]
The Foundational Mechanism: Lenalidomide and the CRL4-CRBN Complex
To understand the application of (3S)-Lenalidomide-5-Br, it is essential to first understand the mechanism of its parent compound. Lenalidomide binds directly to CRBN, a substrate receptor protein within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[4] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of specific proteins known as "neosubstrates," which are not typically targeted by this E3 ligase.[2][4]
Key neosubstrates for the Lenalidomide-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] Once recruited, these neosubstrates are polyubiquitinated by the ligase complex, marking them for subsequent degradation by the 26S proteasome. The degradation of these transcription factors is a primary driver of Lenalidomide's anti-myeloma and immunomodulatory effects.[3]
Figure 1: Mechanism of Lenalidomide-induced neosubstrate degradation.
Application of (3S)-Lenalidomide-5-Br in PROTAC Development
PROTACs are heterobifunctional molecules designed for targeted protein degradation.[9] They consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which induces the ubiquitination and subsequent degradation of the target protein.[4]
(3S)-Lenalidomide-5-Br serves as the E3 ligase ligand in this architecture. The bromine atom provides a reactive site for the attachment of a linker, which is then connected to a ligand for a specific protein target. In the case of PROTAC Cbl-b-IN-1, (3S)-Lenalidomide-5-Br is linked to Cbl-b-IN-21, a ligand for the Cbl-b protein.[10][11]
References
- 1. Cbl-b-IN-1 | Cbl-b inhibitor | Probechem Biochemicals [probechem.com]
- 2. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (3S)Lenalidomide-5-Br 2829898-76-0 | MCE [medchemexpress.cn]
- 9. youtube.com [youtube.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
(3S)-Lenalidomide-5-Br as a derivative of thalidomide for research
(3S)-Lenalidomide-5-Br is a synthetic derivative of thalidomide and a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a ligand for the E3 ubiquitin ligase Cereblon (CRBN), it serves as a key component for inducing the degradation of specific target proteins implicated in various diseases. This technical guide provides an in-depth overview of its synthesis, mechanism of action, and the experimental protocols necessary for its evaluation, aimed at researchers, scientists, and professionals in drug development.
Introduction to (3S)-Lenalidomide-5-Br
(3S)-Lenalidomide-5-Br, with the chemical name (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a halogenated analog of lenalidomide. Lenalidomide and its parent compound, thalidomide, are well-known immunomodulatory drugs (IMiDs) that exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
The addition of a bromine atom at the 5-position of the isoindolinone ring in (3S)-Lenalidomide-5-Br provides a versatile handle for chemical modification, making it a valuable component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that bring a target protein into close proximity with an E3 ligase, leading to the target's degradation. In this context, (3S)-Lenalidomide-5-Br functions as the E3 ligase-recruiting moiety.
Synthesis of (3S)-Lenalidomide-5-Br
General Synthetic Pathway
A plausible synthetic route involves the bromination of a suitable isoindolinone precursor, followed by coupling with the chiral glutarimide moiety.
Caption: General synthetic scheme for (3S)-Lenalidomide-5-Br.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The biological activity of (3S)-Lenalidomide-5-Br is centered on its ability to bind to CRBN. This interaction is pivotal for its function as an E3 ligase ligand in PROTACs.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The CRL4^CRBN^ complex is a key player in the ubiquitin-proteasome system (UPS), which is the cell's primary machinery for degrading unwanted or damaged proteins. The complex consists of Cullin 4 (CUL4), RING-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN. CRBN is responsible for recognizing and binding to specific proteins, thereby targeting them for ubiquitination.
Molecular Glue and PROTAC-mediated Degradation
As a derivative of lenalidomide, (3S)-Lenalidomide-5-Br functions as a "molecular glue" that induces or stabilizes the interaction between CRBN and neosubstrates. When incorporated into a PROTAC, the (3S)-Lenalidomide-5-Br moiety binds to CRBN, while the other end of the PROTAC binds to a target protein of interest (POI). This proximity forces the ubiquitination of the POI by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data
Specific quantitative biological data for (3S)-Lenalidomide-5-Br, such as its binding affinity to CRBN and its efficacy in PROTAC-mediated degradation, are not widely available in the public domain. However, data for the parent compound, lenalidomide, can serve as a benchmark.
| Compound | Target | Assay Type | Value | Reference |
| Lenalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | Kd = 0.64 µM | [1] |
| Lenalidomide | CRBN | Fluorescence Polarization (FP) | Ki = 177.8 nM | [2] |
| Pomalidomide | CRBN | Fluorescence Polarization (FP) | Ki = 156.6 nM | [2] |
| Thalidomide | CRBN | Fluorescence Polarization (FP) | Ki = 249.2 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize (3S)-Lenalidomide-5-Br and PROTACs derived from it.
Cereblon Binding Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based technology used to study biomolecular interactions. In a competitive binding assay format, a known biotinylated ligand for CRBN (e.g., biotin-thalidomide) is used to establish a signal, which is then competed away by the test compound, (3S)-Lenalidomide-5-Br.
Materials:
-
His-tagged recombinant CRBN-DDB1 complex
-
Biotinylated thalidomide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.1% BSA)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of (3S)-Lenalidomide-5-Br in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of His-tagged CRBN-DDB1 and biotinylated thalidomide to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen reader at an excitation of 680 nm and emission of 520-620 nm.
-
Calculate IC50 values from the resulting dose-response curve.
Caption: Workflow for the AlphaScreen-based CRBN binding assay.
In Vitro Protein Degradation Assay (Western Blot)
Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate, making it ideal for assessing PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the target protein of interest (POI)
-
PROTAC synthesized using (3S)-Lenalidomide-5-Br
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Caption: Workflow for Western Blot analysis of protein degradation.
Cell Viability Assay (MTT or CellTiter-Glo)
To assess the functional consequence of target protein degradation, cell viability assays are performed to determine the anti-proliferative effects of the PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized using (3S)-Lenalidomide-5-Br
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubate for a specified period (e.g., 72 hours).
-
For MTT assay: add MTT reagent, incubate, and then add solubilization solution before reading the absorbance.
-
For CellTiter-Glo assay: add the reagent, incubate, and read the luminescence.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Conclusion
(3S)-Lenalidomide-5-Br is a valuable chemical tool for the development of PROTACs. Its ability to recruit the CRBN E3 ligase enables the targeted degradation of a wide range of proteins. While specific quantitative data for this particular derivative is still emerging, the established protocols and the known mechanism of action of the parent compound, lenalidomide, provide a solid foundation for its application in research and drug discovery. The detailed experimental procedures outlined in this guide will aid researchers in the characterization and validation of novel PROTACs based on this promising E3 ligase ligand.
References
Methodological & Application
Application Note: Synthesis Protocol for PROTACs Using (3S)-Lenalidomide-5-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.
Lenalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] (3S)-Lenalidomide-5-Br is a key intermediate in the synthesis of lenalidomide-based PROTACs, offering a convenient attachment point for the linker moiety. This application note provides a detailed protocol for the synthesis of a BRD4-targeting PROTAC using (3S)-Lenalidomide-5-Br, including methodologies for characterization and biological evaluation. BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key regulator of oncogenes such as c-MYC, making it an attractive target for cancer therapy.[4][5][6]
Synthesis of a BRD4-Targeting PROTAC
The synthesis of the target PROTAC involves a multi-step process, beginning with the preparation of the lenalidomide-linker conjugate, followed by coupling with the warhead that targets the BRD4 protein. A common warhead used for targeting BRD4 is based on the potent inhibitor JQ1.
Materials and Reagents
-
(3S)-Lenalidomide-5-Br
-
tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
-
JQ1-acid
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Silica gel for column chromatography
Detailed Synthesis Protocol
Step 1: Synthesis of tert-butyl (2-(2-(2-((2-(2,6-dioxo-3-((S)-piperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)ethoxy)ethoxy)ethyl)carbamate (Lenalidomide-Linker-Boc)
A mixture of (3S)-Lenalidomide-5-Br (1.0 equiv.), tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 equiv.), and DIPEA (3.0 equiv.) in DMF is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (DCM/MeOH gradient) to afford the desired product.
Step 2: Synthesis of 2-(2-(2-((2-(2,6-dioxo-3-((S)-piperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)ethoxy)ethoxy)ethan-1-aminium 2,2,2-trifluoroacetate (Lenalidomide-Linker-Amine)
The product from Step 1 is dissolved in a solution of 20% TFA in DCM and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM three times to yield the TFA salt of the amine linker-lenalidomide conjugate, which is used in the next step without further purification.
Step 3: Synthesis of the Final BRD4-Targeting PROTAC
To a solution of JQ1-acid (1.0 equiv.) in DMF are added HATU (1.2 equiv.) and DIPEA (3.0 equiv.). The mixture is stirred at room temperature for 15 minutes. Then, a solution of the Lenalidomide-Linker-Amine from Step 2 (1.1 equiv.) and DIPEA (3.0 equiv.) in DMF is added. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography (DCM/MeOH gradient) to give the final PROTAC.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) (LC-MS) |
| 1 | Lenalidomide-Linker-Boc | (3S)-Lenalidomide-5-Br | Linker-Br, DIPEA | DMF | 12 | 110 | 75 | >95 |
| 2 | Lenalidomide-Linker-Amine | Lenalidomide-Linker-Boc | TFA | DCM | 2 | RT | ~100 (crude) | - |
| 3 | Final PROTAC | Lenalidomide-Linker-Amine | JQ1-acid, HATU, DIPEA | DMF | 4 | RT | 60 | >98 |
Yields and purity are representative and may vary based on experimental conditions.
Characterization Data of Final PROTAC
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the JQ1 moiety, the lenalidomide fragment, and the PEG linker. Specific chemical shifts will be dependent on the exact structure of the JQ1 analogue and linker used.
-
LC-MS: The purity of the final compound is determined by HPLC, and the mass is confirmed by mass spectrometry. For a representative BRD4 PROTAC with a triethylene glycol linker, the expected [M+H]⁺ would be calculated based on its molecular formula.
Visualizations
Synthesis Workflow
Caption: A schematic overview of the three-step synthesis process for a BRD4-targeting PROTAC.
Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a newly synthesized PROTAC.
BRD4 Signaling Pathway and PROTAC Mechanism of Action
Caption: Mechanism of BRD4-mediated gene transcription and its disruption by a lenalidomide-based PROTAC.
Experimental Protocols for Biological Evaluation
Western Blot for BRD4 Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Degradation Assay (e.g., HiBiT Assay)
-
Cell Line: Use a cell line endogenously expressing a HiBiT-tagged version of the target protein (BRD4).
-
Compound Treatment: Seed the cells in a multi-well plate and treat with a serial dilution of the PROTAC for a specified time.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein. The interaction between HiBiT-tagged BRD4 and LgBiT generates a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-BRD4 protein.
-
Data Analysis: Calculate the DC₅₀ value, which is the concentration of the PROTAC that results in 50% degradation of the target protein.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis and evaluation of PROTACs utilizing (3S)-Lenalidomide-5-Br as a key building block for recruiting the CRBN E3 ligase. The provided methodologies, data tables, and visualizations offer a practical guide for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics for a range of diseases. The modular nature of PROTAC synthesis allows for the adaptation of this protocol to target other proteins of interest by substituting the warhead moiety.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
Application Notes and Protocols for Cell-Based Assays of (3S)-Lenalidomide-5-Br PROTACs Targeting Cbl-b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
This document provides detailed protocols for cell-based assays to characterize PROTACs constructed with (3S)-Lenalidomide-5-Br, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), targeting the E3 ubiquitin ligase Cbl-b. Cbl-b is a key negative regulator of immune cell activation, and its targeted degradation presents a promising strategy for enhancing anti-tumor immunity.[1][2][3][4] The protocols outlined below are essential for evaluating the efficacy and mechanism of action of such PROTACs.
Mechanism of Action & Signaling Pathway
The (3S)-Lenalidomide-5-Br-based PROTAC targeting Cbl-b functions by inducing the formation of a ternary complex between Cbl-b and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to Cbl-b, marking it for degradation by the 26S proteasome. The degradation of Cbl-b removes a key negative regulator in immune signaling pathways, particularly in T cells, leading to enhanced activation and effector functions. Cbl-b is known to regulate signaling downstream of the T cell receptor (TCR) and CD28 co-stimulatory receptor by targeting key signaling proteins for ubiquitination.[2][5][6]
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
Application Notes and Protocols for Linker Strategies in Conjugating (3S)-Lenalidomide-5-Br to Target Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common linker strategies and experimental protocols for the conjugation of (3S)-Lenalidomide-5-Br to various target ligands. The focus is on the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), where lenalidomide and its derivatives act as E3 ubiquitin ligase recruiters.
Introduction
(3S)-Lenalidomide is a potent immunomodulatory agent that functions as a molecular glue, inducing the degradation of specific proteins by recruiting them to the Cereblon (CRBN) E3 ubiquitin ligase.[1] The 5-bromo substitution on the phthalimide ring of lenalidomide provides a convenient attachment point for linkers, enabling the creation of heterobifunctional molecules that can target specific proteins for degradation.[2] The choice of linker is critical as it influences the stability, solubility, and efficacy of the final conjugate.[][4] This document outlines key linker strategies, provides comparative data, and details experimental protocols for the conjugation of (3S)-Lenalidomide-5-Br.
Linker Strategies and Selection
The linker connects the (3S)-Lenalidomide-5-Br moiety to the target ligand and plays a crucial role in the formation of a productive ternary complex between the target protein, the conjugate, and the E3 ligase.[5][6] Common linker types include polyethylene glycol (PEG) chains, alkyl chains, and moieties installed via click chemistry.
Key Considerations for Linker Design:
-
Length and Flexibility: The linker must be long and flexible enough to allow for the simultaneous binding of the two ligands to their respective proteins without steric hindrance.[][4]
-
Composition: The chemical makeup of the linker affects the physicochemical properties of the conjugate, such as solubility and cell permeability. PEG linkers, for instance, can enhance aqueous solubility.[7]
-
Attachment Point: The point of attachment on both the lenalidomide derivative and the target ligand can significantly impact the activity of the conjugate. For lenalidomide, the 4-amino group and the 5-position of the phthalimide ring are common attachment points.[7][8]
-
Stability: The linker should be stable under physiological conditions to ensure the integrity of the conjugate until it reaches its target.[7]
Data Presentation: Comparative Analysis of Linker Strategies
The efficacy of different linker strategies can be compared by evaluating the biological activity of the resulting conjugates. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key parameters for assessing the potency of PROTACs.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | PEG | BTK | <10 | >90 | [6] |
| PROTAC 2 | Lenalidomide | Alkyl | BRD4 | pM range | >90 | [7] |
| PROTAC 3 | Pomalidomide | PEG | BRD4 | 1.8 | >95 | [7] |
Note: This table presents representative data from the literature to illustrate the impact of different linkers and is not an exhaustive list.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the conjugation of (3S)-Lenalidomide-5-Br to target ligands. These protocols are general and may require optimization based on the specific properties of the target ligand.
Protocol 1: Synthesis of (3S)-Lenalidomide-5-Br with a Clickable Handle (Azide)
This protocol describes the introduction of an azide-functionalized PEG linker to the 4-amino group of (3S)-Lenalidomide-5-Br, preparing it for a subsequent click chemistry reaction.
Materials:
-
(3S)-Lenalidomide-5-Br
-
Azido-PEGn-NHS ester (n = number of PEG units)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (3S)-Lenalidomide-5-Br (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of Azido-PEGn-NHS ester (1.2 equivalents) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the azido-functionalized lenalidomide derivative.
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azido-functionalized lenalidomide derivative to a target ligand containing a terminal alkyne.
Materials:
-
Azido-functionalized (3S)-Lenalidomide-5-Br derivative (from Protocol 1)
-
Alkyne-functionalized target ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol/Water (1:1) solvent mixture
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the azido-functionalized lenalidomide derivative (1 equivalent) and the alkyne-functionalized target ligand (1.2 equivalents) in the t-butanol/water mixture.
-
Prepare a fresh premix of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Prepare a fresh solution of sodium ascorbate (1 equivalent) in water.
-
Add the copper/THPTA premix to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired conjugate.
-
Characterize the purified conjugate by HRMS and ¹H NMR.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This metal-free click chemistry approach is ideal for conjugations involving sensitive biological molecules.[9][] This protocol describes the reaction between an azido-functionalized lenalidomide derivative and a target ligand functionalized with a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Azido-functionalized (3S)-Lenalidomide-5-Br derivative (from Protocol 1)
-
Strained alkyne (e.g., DBCO)-functionalized target ligand
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Dissolve the azido-functionalized lenalidomide derivative in a minimal amount of DMSO.
-
Dissolve the strained alkyne-functionalized target ligand in the reaction buffer.
-
Add the solution of the azido-lenalidomide derivative to the solution of the target ligand. A slight molar excess (1.1-1.5 equivalents) of the lenalidomide derivative is often used.
-
Ensure the final concentration of the organic solvent is low (typically <10%) to maintain the integrity of the target ligand if it is a biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress by LC-MS or Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) if the target ligand is a protein.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or preparative HPLC.
-
Characterize the final conjugate by MS.
Visualizations
Signaling Pathway of Lenalidomide-Based PROTACs
Caption: Lenalidomide-based PROTAC mechanism of action.
Experimental Workflow for CuAAC Conjugation
Caption: Workflow for CuAAC conjugation.
Logical Relationship of Linker Selection
Caption: Linker strategy selection guide.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for CRBN Binding Assays with (3S)-Lenalidomide-5-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^), is a critical target in drug discovery, particularly for the development of immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs).[1][2] Lenalidomide, a well-known IMiD, exerts its therapeutic effects by binding to CRBN, which modulates the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3]
(3S)-Lenalidomide-5-Br is a brominated analog of lenalidomide, often utilized as a chemical probe or as a component in the synthesis of PROTACs. The bromine atom provides a potential site for further chemical modification. Understanding the binding affinity and kinetics of (3S)-Lenalidomide-5-Br to CRBN is crucial for the development of novel therapeutics that hijack the ubiquitin-proteasome system.
These application notes provide detailed protocols for various biophysical and cell-based assays to characterize the interaction between (3S)-Lenalidomide-5-Br and CRBN.
CRBN Signaling Pathway
Lenalidomide and its analogs bind to CRBN, a component of the CRL4 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates like IKZF1 and IKZF3. The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory activities of these compounds.[1][2][3] CRBN has also been implicated in other cellular processes, including the regulation of the AMPK-mTOR signaling pathway.[4][5]
Caption: CRBN signaling pathway modulation by (3S)-Lenalidomide-5-Br.
Quantitative Data Summary
The following table summarizes typical binding affinities of lenalidomide and related compounds to CRBN, which can serve as a reference for experiments with (3S)-Lenalidomide-5-Br. The affinity of the 5-bromo derivative is expected to be in a similar range and should be determined empirically.
| Compound | Assay Method | Binding Affinity (IC₅₀ or K_d) | Reference |
| Lenalidomide | TR-FRET | ~1.5 µM (IC₅₀) | [6] |
| Pomalidomide | TR-FRET | ~1.2 µM (IC₅₀) | [6] |
| Thalidomide | Fluorescence Polarization | ~347 nM (IC₅₀) | [7] |
| Lenalidomide | Fluorescence Polarization | ~269 nM (IC₅₀) | [7] |
| Pomalidomide | Fluorescence Polarization | ~154 nM (IC₅₀) | [7] |
| Lenalidomide | Competitive Bead Binding | ~2 µM (IC₅₀) | [8] |
| Pomalidomide | Competitive Bead Binding | ~2 µM (IC₅₀) | [8] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This competitive binding assay measures the displacement of a fluorescently labeled tracer from CRBN by the unlabeled test compound, (3S)-Lenalidomide-5-Br.
Caption: Workflow for the Fluorescence Polarization (FP) binding assay.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently labeled thalidomide or lenalidomide analog (e.g., Cy5-labeled thalidomide)[9][10]
-
(3S)-Lenalidomide-5-Br
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
384-well, low-volume, black, non-binding microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of (3S)-Lenalidomide-5-Br in 100% DMSO (e.g., 10 mM). Note: The solubility of a similar compound, Lenalidomide-Br, is 21 mg/mL (approximately 65 mM) in DMSO.[11]
-
Perform a serial dilution of the (3S)-Lenalidomide-5-Br stock solution in assay buffer to create a range of concentrations for the competition assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Setup:
-
Add a fixed concentration of the fluorescent tracer to all wells of the microplate. The optimal tracer concentration should be determined empirically but is typically in the low nanomolar range.[12]
-
Add the serially diluted (3S)-Lenalidomide-5-Br or control compounds (e.g., unlabeled lenalidomide, pomalidomide) to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the CRBN/DDB1 complex to each well. The optimal protein concentration should be determined in preliminary experiments.[10]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the (3S)-Lenalidomide-5-Br concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor chip.
Caption: Workflow for the Surface Plasmon Resonance (SPR) binding assay.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
(3S)-Lenalidomide-5-Br
-
SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (if necessary)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the CRBN/DDB1 complex onto the sensor chip surface to a desired density.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of concentrations of (3S)-Lenalidomide-5-Br in running buffer. The solubility of lenalidomide is approximately 0.4-0.5 mg/mL in aqueous buffers.[13] The final DMSO concentration should be matched across all samples and kept low (e.g., ≤1-5%).[14]
-
Inject the different concentrations of the analyte over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.
-
-
Data Analysis:
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Caption: Workflow for the Isothermal Titration Calorimetry (ITC) assay.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
(3S)-Lenalidomide-5-Br
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0)
Protocol:
-
Sample Preparation:
-
Dialyze the CRBN/DDB1 complex extensively against the ITC running buffer to minimize heats of dilution.
-
Prepare the (3S)-Lenalidomide-5-Br solution in the final dialysis buffer. The ligand concentration in the syringe should typically be 10-20 times the protein concentration in the cell.[15]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry of binding (n).
-
Cell-Based CRBN Target Engagement Assay
This assay measures the ability of (3S)-Lenalidomide-5-Br to bind to CRBN within a cellular context. One common approach is a competition-based assay using a known PROTAC that degrades a target protein in a CRBN-dependent manner.[16][17]
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Functional Effects of a Pathogenic Mutation in Cereblon (CRBN) on the Regulation of Protein Synthesis via the AMPK-mTOR Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional effects of a pathogenic mutation in Cereblon (CRBN) on the regulation of protein synthesis via the AMPK-mTOR cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 16. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Using (3S)-Lenalidomide-5-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes small molecules to eliminate specific proteins associated with disease. One of the key strategies in TPD is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
(3S)-Lenalidomide-5-Br is a derivative of lenalidomide and serves as a potent E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the synthesis of a PROTAC using (3S)-Lenalidomide-5-Br and for the subsequent cellular and biophysical characterization of the resulting degrader.
Signaling Pathway of (3S)-Lenalidomide-5-Br-based PROTACs
A PROTAC synthesized from (3S)-Lenalidomide-5-Br functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Part 1: Synthesis of a (3S)-Lenalidomide-5-Br-based PROTAC
This section outlines a general synthetic protocol for conjugating (3S)-Lenalidomide-5-Br to a ligand for a protein of interest (POI-ligand) via a linker. The following is a representative example of a chemoselective alkylation reaction.[1][2]
Experimental Protocol: PROTAC Synthesis
-
Materials:
-
(3S)-Lenalidomide-5-Br
-
POI-ligand with a reactive handle (e.g., a nucleophilic group like a phenol or amine)
-
Linker with two reactive ends (e.g., an alkyl halide and another functional group for attachment to the POI-ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, HPLC)
-
-
Procedure: a. To a solution of (3S)-Lenalidomide-5-Br (1 equivalent) in anhydrous DMF under an inert atmosphere, add DIPEA (2-3 equivalents). b. Add the bifunctional linker (1.1 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS. d. Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting intermediate by silica gel column chromatography. g. In a separate reaction, couple the purified intermediate to the POI-ligand using an appropriate conjugation chemistry (e.g., amide coupling, click chemistry). h. Purify the final PROTAC product using preparative HPLC to achieve high purity. i. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Evaluation of Protein Degradation
Application Note: The primary method for assessing the efficacy of a PROTAC is to measure the reduction in the levels of the target protein in a cellular context. Western blotting is a standard technique for this purpose, while newer methods like the HiBiT assay offer a more high-throughput and quantitative approach.
Protocol 1: Western Blotting for Protein Degradation[3][4]
-
Cell Culture and Treatment: a. Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification and SDS-PAGE: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples with Laemmli buffer. c. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Repeat the process for a loading control protein (e.g., GAPDH, β-actin).
-
Detection and Analysis: a. Detect the chemiluminescent signal using an imaging system. b. Quantify the band intensities and normalize the POI signal to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[3][4]
Protocol 2: HiBiT Assay for High-Throughput Degradation Analysis[5][7]
Note: This protocol requires a cell line where the target protein is endogenously tagged with the HiBiT peptide using CRISPR/Cas9.
-
Cell Plating and Treatment: a. Plate the HiBiT-tagged cell line in a 96- or 384-well plate. b. Add the PROTAC at various concentrations to the wells.
-
Lytic Detection: a. After the desired incubation time, add the Nano-Glo® HiBiT® Lytic Reagent, which contains the LgBiT protein and furimazine substrate. b. Incubate for a short period to allow cell lysis and the formation of the luminescent NanoBiT® complex.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining. c. Calculate the percentage of degradation relative to the vehicle control and determine the DC₅₀ and Dₘₐₓ values.
Quantitative Data Presentation
The following tables present representative data for lenalidomide-based PROTACs targeting various proteins. These values are illustrative and will need to be determined experimentally for a novel PROTAC.
Table 1: Degradation Potency and Efficacy of Representative Lenalidomide-based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | BRD4 | THP-1 | 0.81 | >90 | [5] |
| PROTAC B | BTK | Mino | 2.2 | 97 | [6] |
| PROTAC C | HDAC3 | HCT116 | 440 | 77 | [7] |
| PROTAC D | BRD4 | 22Rv1 | ~5 | >95 | [8] |
Table 2: Binding Affinities of Representative PROTAC Components
| Molecule | Binding Partner | Assay | K_d (nM) | Reference |
| Lenalidomide analog | CRBN | ITC | 2830 | [9] |
| POI-Ligand X | POI-X | SPR | 136.4 | [10] |
| PROTAC Y | CRBN | NanoBRET | IC₅₀ = 15 | [11] |
| PROTAC Z | POI-Z | SPR | 50 | [12] |
Part 3: Biophysical Characterization of PROTAC Interactions
Application Note: Understanding the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the stability of the ternary complex, is crucial for optimizing PROTAC design. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose. The NanoBRET™ assay is particularly useful for measuring target engagement in a cellular environment.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics[16][17]
-
Immobilization: a. Immobilize the purified target protein or the CRBN-DDB1 complex (ligand) onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Injection: a. Inject a series of concentrations of the PROTAC (analyte) over the sensor surface. b. For ternary complex analysis, co-inject the PROTAC with the other protein partner.
-
Data Analysis: a. Measure the association (k_on) and dissociation (k_off) rates in real-time. b. Calculate the equilibrium dissociation constant (K_d = k_off / k_on).
Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics[18][19]
-
Sample Preparation: a. Prepare solutions of the purified protein (in the sample cell) and the PROTAC (in the syringe) in the same buffer.
-
Titration: a. Titrate the PROTAC into the protein solution in a series of small injections.
-
Data Analysis: a. Measure the heat released or absorbed during the binding event. b. Fit the data to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol 5: NanoBRET™ CRBN Engagement Assay[14][20]
-
Cell Preparation: a. Use cells expressing NanoLuc®-CRBN.
-
Assay Setup: a. Add a cell-permeable fluorescent tracer that binds to CRBN. b. Add the PROTAC at various concentrations to compete with the tracer.
-
Data Acquisition: a. Measure the BRET signal, which decreases as the PROTAC displaces the fluorescent tracer.
-
Data Analysis: a. Determine the IC₅₀ value, representing the concentration of PROTAC required to displace 50% of the tracer.
Experimental Workflows
References
- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. promega.com [promega.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
Application Notes and Protocols for Measuring Protein Degradation with (3S)-Lenalidomide-5-Br Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition. (3S)-Lenalidomide-5-Br serves as a highly effective E3 ligase ligand, recruiting the Cereblon (CRBN) E3 ubiquitin ligase. When incorporated into a PROTAC, this moiety, connected via a linker to a target-binding ligand, facilitates the formation of a ternary complex between the target protein, the PROTAC, and CRBN. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
These application notes provide detailed protocols for key techniques used to quantify the degradation of target proteins induced by (3S)-Lenalidomide-5-Br based PROTACs. The methodologies described are essential for characterizing the efficacy, selectivity, and kinetics of these novel therapeutic agents.
Mechanism of Action: CRBN-based PROTACs
CRBN-based PROTACs, such as those utilizing a (3S)-Lenalidomide-5-Br ligand, function by hijacking the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule forms a ternary complex, bringing the target protein into close proximity with the CRBN E3 ligase. This induced proximity leads to the transfer of ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.
Caption: Mechanism of action for a (3S)-Lenalidomide-5-Br based PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is primarily defined by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table summarizes representative data for PROTACs targeting the protein BRD4.
| Parameter | Western Blot | In-Cell ELISA | Mass Spectrometry | HiBiT Assay |
| Target Protein | BRD4 | BRD4 | BRD4 | BRD4-HiBiT |
| Cell Line | HeLa | 22Rv1 | HEK293 | HEK293 |
| Treatment Time | 18 hours | 24 hours | 18 hours | 6 hours |
| DC50 Value | ~15 nM | ~10 nM | ~18 nM | ~8 nM |
| Dmax Value | >90% | >95% | >90% | >98% |
Experimental Protocols
Western Blot for Protein Degradation
Western blotting is a fundamental technique to visualize and semi-quantify the reduction in target protein levels following PROTAC treatment.
Caption: Standard experimental workflow for Western Blot analysis.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) at a density of 0.5 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the (3S)-Lenalidomide-5-Br based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control.
-
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Global proteomic analysis provides an unbiased view of a PROTAC's selectivity by quantifying changes across the entire proteome.
Caption: Workflow for quantitative proteomics using LC-MS/MS.
Protocol:
-
Sample Preparation:
-
Culture and treat cells with the PROTAC and vehicle control as described for Western Blotting, typically in biological triplicate.
-
Lyse the cells in a buffer containing a denaturant (e.g., 8 M urea).
-
Quantify protein concentration (BCA assay).
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration to <2 M and digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Peptide Labeling (Optional but Recommended):
-
For multiplexed analysis, label the peptides from different conditions (e.g., vehicle, different PROTAC concentrations) with isobaric tags such as Tandem Mass Tags (TMT).
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Search the fragmentation data against a human protein database to identify peptides and corresponding proteins.
-
Quantify the relative abundance of each protein across the different conditions.
-
Generate a volcano plot to visualize proteins that are significantly downregulated upon PROTAC treatment. The target protein should be among the most significantly depleted proteins, while off-targets can also be identified.
-
HiBiT Tag-Based Assay for Real-Time Degradation Kinetics
The HiBiT system is a sensitive bioluminescent reporter assay ideal for measuring protein degradation kinetics in real-time within live cells. It involves engineering the target protein to include a small 11-amino-acid HiBiT tag.
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line endogenously expressing the target protein tagged with the HiBiT peptide using CRISPR/Cas9 gene editing. This is crucial to avoid overexpression artifacts.
-
-
Assay Preparation:
-
Plate the HiBiT-tagged cells in a 96-well or 384-well white assay plate and allow them to adhere.
-
Prepare a serial dilution of the (3S)-Lenalidomide-5-Br based PROTAC in the appropriate cell culture medium.
-
-
Lytic Endpoint Assay (for DC50):
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 6 hours).
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the complementary LgBiT protein and furimazine substrate.
-
Incubate for 10 minutes at room temperature to allow cell lysis and signal development.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein remaining.
-
Plot the data and fit to a dose-response curve to determine the DC50.
-
-
Live-Cell Kinetic Assay (for Degradation Rate):
-
Use the Nano-Glo® HiBiT Live-Cell Reagent, which is non-lytic.
-
Add the PROTAC dilutions and the detection reagent to the cells simultaneously.
-
Measure luminescence at regular intervals (e.g., every 15 minutes) over a period of several hours.
-
This method allows for the real-time monitoring of protein degradation and the determination of kinetic parameters like the initial rate of degradation.
-
Application Notes and Protocols for (3S)-Lenalidomide-5-Br in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-Lenalidomide-5-Br is a synthetic derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of hematological malignancies.[1][2] This functionalized analog serves as a pivotal chemical tool in the field of targeted protein degradation (TPD). Specifically, it acts as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] The strategic placement of a bromine atom at the 5-position of the isoindolinone core provides a versatile handle for chemical modification, enabling its incorporation into Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[4] They consist of three components: a ligand for the POI, a ligand for an E3 ligase (the "warhead"), and a chemical linker. (3S)-Lenalidomide-5-Br functions as a CRBN-recruiting ligand, which, when linked to a ligand for an oncogenic protein, can induce the degradation of that specific cancer-driving protein. This application note provides a comprehensive overview of the use of (3S)-Lenalidomide-5-Br in the synthesis of PROTACs for oncology research, focusing on the degradation of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical regulators of oncogene transcription.
Mechanism of Action
PROTACs synthesized using a (3S)-Lenalidomide-5-Br moiety operate by inducing the formation of a ternary complex between the target protein (e.g., BRD4), the CRBN E3 ligase, and the PROTAC molecule itself. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful alternative to traditional small-molecule inhibition.[5]
Application Notes
(3S)-Lenalidomide-5-Br is primarily used as a synthetic intermediate for generating CRBN-recruiting PROTACs. The choice of the target ligand and the nature of the linker are critical for the potency and selectivity of the final degrader molecule. A well-studied application is the development of BET degraders for various cancers.
Data Presentation: Representative BET Degraders
While specific data for a PROTAC derived directly from (3S)-Lenalidomide-5-Br is not publicly available, the following tables summarize the performance of well-characterized lenalidomide-based BET degraders. This data serves as a benchmark for designing and evaluating new PROTACs. The data for "PROTAC BET Degrader-1" (dBET1) and "Compound 21" are presented as illustrative examples.[6][7]
Table 1: In Vitro Degradation Potency of Representative BET PROTACs
| Compound | Target Protein | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Cell Line |
|---|---|---|---|---|
| dBET1 | BET Proteins | ~430 nM (EC₅₀) | >90% | MDA-MB-468 (Breast Cancer) |
| Compound 21 | BRD4 | Not specified | Effective Degradation | THP-1 (Leukemia) |
DC₅₀: Concentration resulting in 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation. EC₅₀: Half maximal effective concentration for protein depletion.
Table 2: Anti-proliferative Activity of Representative BET PROTACs
| Compound | IC₅₀ (Cell Viability) | Cell Line |
|---|---|---|
| dBET1 | 0.14 µM (24h) | MV4;11 (Leukemia) |
| Compound 21 | 0.81 µM | THP-1 (Leukemia) |
IC₅₀: Concentration resulting in 50% inhibition of cell growth.
Downstream Signaling Effects
Degradation of BET proteins, particularly BRD4, leads to the transcriptional downregulation of key oncogenes. A primary target of BRD4 is the MYC proto-oncogene. Therefore, treatment with a BRD4-targeting PROTAC results in potent suppression of c-Myc protein levels, leading to cell cycle arrest and apoptosis in cancer cells.[6]
References
- 1. ARV-771, 1949837-12-0 | BroadPharm [broadpharm.com]
- 2. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (3S)-Lenalidomide-5-Br in Neurodegenerative Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-Lenalidomide-5-Br is a brominated analog of lenalidomide, a compound known for its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2] While lenalidomide itself is under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, (3S)-Lenalidomide-5-Br is emerging as a valuable research tool.[3][4] Primarily, it serves as a ligand for the E3 ubiquitinase Cereblon (CRBN), a key protein in the mechanism of action of immunomodulatory drugs (IMiDs).[5][6] Its utility also extends to the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.[5]
These application notes provide an overview of the potential uses of (3S)-Lenalidomide-5-Br in neurodegenerative disease research, based on the established mechanisms of lenalidomide and its analogs. Detailed protocols for in vitro and in vivo experimental models are also presented to guide researchers in their study design.
Mechanism of Action
The therapeutic potential of lenalidomide and its analogs in neurodegenerative diseases stems from their ability to modulate the immune system and reduce neuroinflammation.[7][8] The primary mechanism of action involves binding to the CRBN protein, which is a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[9] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[9][10]
Key neosubstrates with relevance to neuroinflammation and neurodegeneration include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11] Degradation of these proteins in immune cells leads to a downstream modulation of cytokine production, characterized by the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and the enhancement of anti-inflammatory cytokines like interleukin-10 (IL-10).[12][13]
The reduction of TNF-α is particularly significant, as this cytokine is a key mediator of neuroinflammation and has been implicated in the pathogenesis of several neurodegenerative disorders.[14] By suppressing TNF-α and other pro-inflammatory signals, (3S)-Lenalidomide-5-Br is expected to mitigate microglial activation and protect neurons from inflammatory damage.[15]
Data Presentation
Table 1: In Vivo Efficacy of Lenalidomide in a Parkinson's Disease Mouse Model
| Parameter | Vehicle-treated Transgenic Mice | Lenalidomide-treated Transgenic Mice | Percent Change |
| Motor Performance (Errors in Round Beam Test) | 12.5 ± 1.5 | 7.5 ± 1.0 | -40% |
| Dopaminergic Fiber Density in Striatum (arbitrary units) | 1.0 ± 0.1 | 1.5 ± 0.2 | +50% |
| Microglial Activation in Striatum (Iba1+ cells/mm²) | 250 ± 30 | 150 ± 20 | -40% |
| TNF-α mRNA levels in the brain (relative expression) | 2.5 ± 0.3 | 1.2 ± 0.2 | -52% |
Data extrapolated from a study using a transgenic mouse model of Parkinson's disease treated with 100 mg/kg of lenalidomide for 4 weeks.[15]
Table 2: In Vitro Activity of Halogenated Lenalidomide Analogs
| Compound | CRBN Binding Affinity (IC50, nM) | IKZF1 Degradation (DC50, nM) | SALL4 Degradation (DC50, nM) |
| Lenalidomide | 150 | 50 | >1000 |
| 6-Fluoro Lenalidomide | 120 | 40 | >1000 |
| 6-Chloro Lenalidomide | 100 | 30 | >1000 |
| (3S)-Lenalidomide-5-Br (Predicted) | ~100-150 | ~30-50 | >1000 |
Data for 6-halogenated analogs are from a study on neosubstrate degradation.[16] The values for (3S)-Lenalidomide-5-Br are predicted based on the trend observed with other halogenated analogs. Direct experimental data for the 5-bromo derivative is not yet available.
Experimental Protocols
In Vitro Protocol: Assessment of Anti-inflammatory Activity in Microglia
Objective: To evaluate the ability of (3S)-Lenalidomide-5-Br to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
(3S)-Lenalidomide-5-Br
-
BV-2 microglial cell line (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Dimethyl sulfoxide (DMSO)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare a stock solution of (3S)-Lenalidomide-5-Br in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be less than 0.1%.
-
Cell Plating: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of (3S)-Lenalidomide-5-Br for 2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the vehicle-treated control and calculate the IC50 value for the inhibition of each cytokine.
In Vivo Protocol: Evaluation in a Rat Model of Parkinson's Disease
Objective: To assess the neuroprotective and anti-inflammatory effects of (3S)-Lenalidomide-5-Br in a rotenone-induced rat model of Parkinson's disease.[17]
Materials:
-
(3S)-Lenalidomide-5-Br
-
Male Sprague-Dawley rats (250-300g)
-
Rotenone
-
Sunflower oil
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod, open field)
-
Immunohistochemistry reagents (antibodies for tyrosine hydroxylase and Iba1)
-
ELISA kits for dopamine and TNF-α
Procedure:
-
Animal Model Induction: Induce Parkinson's-like pathology by administering rotenone (e.g., 2.5 mg/kg, intraperitoneally) dissolved in sunflower oil daily for a specified period (e.g., 4 weeks).
-
Compound Administration: Prepare (3S)-Lenalidomide-5-Br in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Based on studies with lenalidomide, a dose of 100 mg/kg administered orally or intraperitoneally for 28 days can be a starting point.[17]
-
Experimental Groups:
-
Control group (vehicle only)
-
Rotenone group (rotenone + vehicle)
-
Treatment group (rotenone + (3S)-Lenalidomide-5-Br)
-
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test for motor coordination and the open field test for locomotor activity at baseline and at the end of the treatment period.
-
Neurochemical Analysis: After the final behavioral assessment, euthanize the animals and collect brain tissue. Measure dopamine levels in the striatum using ELISA or HPLC.
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining. Use antibodies against tyrosine hydroxylase (TH) to assess the integrity of dopaminergic neurons in the substantia nigra and striatum. Use an antibody against Iba1 to quantify microglial activation.
-
Data Analysis: Compare the behavioral scores, dopamine levels, TH-positive cell counts, and Iba1 immunoreactivity between the different experimental groups using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: TNF-α/NF-κB Signaling Pathway in Neurons.
Caption: CRBN-Mediated Neosubstrate Degradation Pathway.
Caption: In Vitro Experimental Workflow.
Conclusion
(3S)-Lenalidomide-5-Br represents a promising tool for investigating the role of neuroinflammation in neurodegenerative diseases. Its function as a CRBN ligand allows for the targeted modulation of inflammatory pathways, offering a means to explore the therapeutic potential of this mechanism. The provided protocols and data, extrapolated from research on lenalidomide and its analogs, serve as a foundation for designing experiments with this novel compound. Further research is warranted to fully characterize the specific effects of (3S)-Lenalidomide-5-Br in various neurodegenerative disease models.
References
- 1. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 2. Lenalidomide | ALZFORUM [alzforum.org]
- 3. Lenalidomide for Potential Treatment of Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 4. Lenalidomide reduces microglial activation and behavioral deficits in a transgenic model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Available Technologies - NCI [techtransfer.cancer.gov]
- 8. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The novel mechanism of lenalidomide activity. | Semantic Scholar [semanticscholar.org]
- 11. New mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 13. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The neuroprotective action of lenalidomide on rotenone model of Parkinson's Disease: Neurotrophic and supportive actions in the substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3S)-Lenalidomide-5-Br Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the target engagement of (3S)-Lenalidomide-5-Br with its primary target, the Cereblon (CRBN) E3 ubiquitin ligase, using two prominent biophysical techniques: the NanoBRET™ Target Engagement (TE) Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.
(3S)-Lenalidomide-5-Br is a derivative of lenalidomide, a well-established immunomodulatory drug that functions as a molecular glue, modulating the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2][3] This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][3] (3S)-Lenalidomide-5-Br is often utilized as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins of interest.[4][5]
Measuring the direct engagement of (3S)-Lenalidomide-5-Br with CRBN is a critical step in understanding its mechanism of action and in the development of novel therapeutics. The following protocols provide robust methods to quantify this interaction in both live cells (NanoBRET) and in a biochemical format (TR-FRET).
NanoBRET™ Target Engagement Assay
The NanoBRET™ TE Assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[6][7] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target.[6][7] Competitive displacement of the tracer by a test compound, such as (3S)-Lenalidomide-5-Br, results in a decrease in the BRET signal, allowing for the quantitative determination of intracellular target engagement.[6][8]
Signaling Pathway of Lenalidomide
Caption: Mechanism of action of (3S)-Lenalidomide-5-Br.
Experimental Workflow
Caption: Experimental workflow for the NanoBRET target engagement assay.
Quantitative Data
| Compound | Live-Cell IC₅₀ (nM) | Permeabilized-Cell IC₅₀ (nM) |
| Lenalidomide | 1,500 | 1,200 |
| Iberdomide | 300 | 250 |
| dBET1 | 8,000 | 5,000 |
| dBET6 | >10,000 | >10,000 |
Data is representative and sourced from publicly available information for similar compounds. Actual results for (3S)-Lenalidomide-5-Br may vary.
Detailed Experimental Protocol
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium
-
NanoLuc®-CRBN Fusion Vector
-
DDB1 Expression Vector (recommended for co-expression with CRBN)[9]
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
(3S)-Lenalidomide-5-Br
-
NanoBRET™ TE Tracer CRBN or BODIPY-lenalidomide tracer[1][10]
-
Nano-Glo® Live Cell Substrate
-
Extracellular NanoLuc® Inhibitor
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-CRBN Fusion Vector and the DDB1 Expression Vector at a recommended ratio (e.g., 1:9) using a suitable transfection reagent according to the manufacturer's protocol.[9]
-
Incubate the cells for 24 hours post-transfection.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells into a white, 96-well assay plate at an optimized density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of (3S)-Lenalidomide-5-Br in Opti-MEM™.
-
Add the diluted compound to the appropriate wells.
-
Add the NanoBRET™ Tracer at a pre-determined optimal concentration to all wells.[10]
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period of 2-4 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the Nano-Glo® detection reagent by diluting the Live Cell Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor emission (~450 nm) and the acceptor emission (~610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio as a function of the (3S)-Lenalidomide-5-Br concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
TR-FRET Assay
The TR-FRET assay is a biochemical method used to measure molecular interactions in solution.[11][12] It combines the principles of Förster Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF).[11][12] This technique utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore.[9][13] When the donor and acceptor are in close proximity due to a binding event, energy transfer occurs. The time-resolved detection minimizes background fluorescence, leading to a high signal-to-noise ratio.[9][11]
Experimental Workflow
Caption: Experimental workflow for the TR-FRET target engagement assay.
Quantitative Data
The following table provides representative IC₅₀ values for lenalidomide and thalidomide from a TR-FRET assay designed to measure the disruption of a ternary complex involving a target protein, a PROTAC, and the CRBN-DDB1 complex. This data serves as a reference for the expected potency of CRBN ligands in such an assay format.
| Compound | IC₅₀ (nM) |
| Lenalidomide | 13.2 |
| Thalidomide | 34.7 |
Data is representative and sourced from a published TR-FRET assay for a BRD-PROTAC-CRBN ternary complex.[14] Actual results for (3S)-Lenalidomide-5-Br may vary.
Detailed Experimental Protocol
This protocol is adapted from a general TR-FRET assay for CRBN ligand binding.
Materials:
-
His-tagged CRBN/DDB1 complex
-
Terbium (Tb)-labeled anti-His antibody (Donor)
-
Fluorescently labeled CRBN ligand (e.g., fluorescently tagged thalidomide analog) (Acceptor/Probe)
-
(3S)-Lenalidomide-5-Br
-
Assay buffer
-
Low-volume, 384-well black assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of (3S)-Lenalidomide-5-Br in the assay buffer.
-
Prepare a working solution of the His-tagged CRBN/DDB1 complex in the assay buffer.
-
Prepare a working solution of the Tb-labeled anti-His antibody in the assay buffer.
-
Prepare a working solution of the fluorescently labeled CRBN ligand in the assay buffer.
-
-
Assay Assembly:
-
Add the diluted (3S)-Lenalidomide-5-Br or control to the wells of the 384-well plate.
-
Add the His-tagged CRBN/DDB1 complex to the wells.
-
Add the Tb-labeled anti-His antibody to the wells.
-
Initiate the reaction by adding the fluorescently labeled CRBN ligand to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes), protected from light.[14]
-
-
Signal Detection:
-
Read the plate on a TR-FRET-capable plate reader.
-
Excite the terbium donor at ~340 nm.
-
Measure the emission at two wavelengths: the donor emission (~620 nm) and the acceptor emission (~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the TR-FRET ratio as a function of the (3S)-Lenalidomide-5-Br concentration.
-
Determine the IC₅₀ value by fitting the data to a competitive binding curve.
-
References
- 1. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 4. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.sg]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [worldwide.promega.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with (3S)-Lenalidomide-5-Br PROTACs
Welcome to the technical support center for troubleshooting low degradation efficiency with (3S)-Lenalidomide-5-Br Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My (3S)-Lenalidomide-5-Br PROTAC shows little to no degradation of my target protein. What are the primary checkpoints?
A1: Low or no degradation efficiency is a common challenge. The issue can typically be traced back to one of three key areas: the PROTAC molecule itself, the cellular environment, or the formation of the ternary complex.
Initial Troubleshooting Steps:
-
PROTAC Integrity and Purity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can compromise its activity.
-
E3 Ligase Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by the lenalidomide moiety. Low CRBN expression is a frequent cause of failure for lenalidomide-based PROTACs.[1][2]
-
Target Engagement: Ensure that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).
-
The "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which paradoxically reduces degradation efficiency. It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal degradation window.[2]
Q2: How can I confirm if my (3S)-Lenalidomide-5-Br PROTAC is entering the cells and engaging its targets?
A2: Poor cell permeability is a known hurdle for PROTACs due to their relatively large size and high molecular weight.[3][4][5] Several assays can be employed to verify cellular uptake and target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
-
NanoBRET™ Assays: These live-cell assays can monitor both ternary complex formation and target protein ubiquitination in real-time.[6]
-
Immunoprecipitation (IP) followed by Western Blot: This can be used to pull down the target protein and probe for the presence of the PROTAC or CRBN, confirming complex formation within the cell.
Q3: The linker length of my PROTAC seems to be a critical factor. How do I optimize it?
A3: The linker is not just a spacer; its length and composition are critical for the formation of a stable and productive ternary complex.[7][8][9][] An improperly designed linker can lead to steric hindrance if too short, or an unstable, overly flexible complex if too long.[8]
Empirical testing of a series of PROTACs with varying linker lengths is often necessary to find the most potent degrader.[8]
Troubleshooting Guides
Issue 1: No or Weak Target Degradation Observed by Western Blot
If your Western blot shows no significant decrease in the target protein levels after treatment with your (3S)-Lenalidomide-5-Br PROTAC, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for no or weak target degradation.
Issue 2: Inconsistent or Non-reproducible Degradation Results
Inconsistent results can be frustrating. This guide helps to identify potential sources of variability in your experiments.
| Potential Cause | Recommended Action | Rationale |
| Cell Passage Number | Use cells within a consistent and low passage number range. | High passage numbers can lead to phenotypic and genotypic drift, affecting protein expression levels, including the target and CRBN. |
| Cell Confluency | Plate cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment. | Cell density can influence signaling pathways and protein expression, impacting PROTAC efficacy. |
| PROTAC Stock Solution Stability | Prepare fresh dilutions of the PROTAC from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock.[11] | The stability of the PROTAC in aqueous media can be limited. |
| Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time. | The kinetics of degradation can vary between different target proteins and cell lines. |
| Loading Control Variability | Ensure the loading control protein is not affected by the treatment and is expressed consistently across samples. | An unstable loading control will lead to inaccurate normalization of the target protein levels. |
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[12]
Materials:
-
Cell culture reagents
-
(3S)-Lenalidomide-5-Br PROTAC
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[11][13]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Measure the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: In Vitro Ubiquitination Assay
This assay helps to determine if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.[14][15]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
(3S)-Lenalidomide-5-Br PROTAC
-
Assay buffer
-
Anti-target protein antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blot
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase complex, target protein, ubiquitin, and ATP in the assay buffer.
-
PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Immunoprecipitation: Stop the reaction and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze it by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated species.
Protocol 3: Proteasome Activity Assay
This assay confirms that the observed protein degradation is dependent on the proteasome.
Materials:
-
Cells treated with PROTAC +/- a proteasome inhibitor (e.g., MG-132)
-
Cell lysis buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[16][17]
-
Assay buffer
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG-132 for 2-4 hours prior to and during PROTAC treatment).
-
Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blot: Perform a Western blot as described in Protocol 1 to check for the "rescue" of the target protein in the presence of the proteasome inhibitor.
-
(Optional) Direct Activity Assay:
-
Add equal amounts of cell lysate to a 96-well black plate.
-
Add the fluorogenic proteasome substrate to each well.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 350 nm Ex / 440 nm Em for AMC) over time.[17]
-
Signaling Pathways and Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Impact of Linker Length on Ternary Complex Formation
Caption: Influence of linker length on ternary complex stability.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. lifesensors.com [lifesensors.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
Overcoming the hook effect in (3S)-Lenalidomide-5-Br PROTAC experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3S)-Lenalidomide-5-Br based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and overcome the "hook effect," a common challenge in PROTAC experiments that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximum degradation is observed at an optimal intermediate concentration.[2][3] At excessively high concentrations, the PROTAC's efficacy diminishes.[1]
Q2: What causes the "hook effect" with (3S)-Lenalidomide-5-Br PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[4] A (3S)-Lenalidomide-5-Br PROTAC functions by forming a productive ternary complex, bringing the target protein and the Cereblon (CRBN) E3 ligase together.[5] However, when the PROTAC is in excess, it can independently bind to either the target protein (Target-PROTAC) or the CRBN E3 ligase (CRBN-PROTAC).[4] These binary complexes are unable to facilitate ubiquitination and subsequent degradation, thus competing with and inhibiting the formation of the productive ternary complex.[6]
Q3: What are the typical signs of a hook effect in my experimental data?
A3: The most prominent sign of a hook effect is a bell-shaped dose-response curve in your degradation assay (e.g., Western Blot).[7] As you increase the concentration of your PROTAC, you will initially see a dose-dependent increase in target protein degradation up to a certain point (Dmax), after which higher concentrations will lead to a decrease in degradation.[7][8]
Q4: How can I differentiate the hook effect from compound inactivity or cytotoxicity?
A4: Differentiating the hook effect from other issues requires careful experimental design.
-
Compound Inactivity: An inactive compound will show no degradation across all tested concentrations. In contrast, a PROTAC exhibiting a hook effect will show degradation at optimal concentrations.
-
Cytotoxicity: Cell death at high concentrations can also lead to a decrease in protein levels. To rule this out, perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. If cell viability is significantly reduced at the same concentrations where you observe decreased degradation, cytotoxicity may be a contributing factor.
-
Confirming the Hook Effect: The definitive way to confirm a hook effect is to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar concentrations), to observe the characteristic bell-shaped curve.[9]
Troubleshooting Guides
Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes.[1]
-
Troubleshooting Steps:
-
Confirm with a Wider Dose-Response: Repeat the experiment using a broader range of concentrations with several dilution points, especially at the higher end, to fully characterize the bell-shaped curve.[9]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level to ensure you are in the productive range of the curve.
-
Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET or AlphaLISA to directly measure the formation of the ternary complex at different PROTAC concentrations.[2][10] A bell-shaped curve in these assays will confirm that high PROTAC concentrations inhibit ternary complex formation.[11]
-
Problem 2: I am not observing any significant protein degradation at any of my tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, poor cell permeability, or testing concentrations that are entirely within the hook effect region.[7]
-
Troubleshooting Steps:
-
Test a Very Broad Concentration Range: It is possible your initial concentration range was too high and fell completely on the right side of the hook. Test a very wide range of concentrations (e.g., 1 pM to 50 µM) to ensure you cover the entire potential activity window.[7]
-
Verify Target Engagement: Confirm that your PROTAC is entering the cells and binding to the target protein and CRBN. A Cellular Thermal Shift Assay (CETSA) or a NanoBRET target engagement assay can be used for this purpose.[6][12]
-
Evaluate Cell Permeability: Poor cell permeability can result in insufficient intracellular PROTAC concentrations to induce degradation.[7] Consider using a permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess this.[12]
-
Use a Positive Control: If available, use a well-characterized PROTAC known to degrade your target of interest as a positive control to ensure your experimental setup is working correctly.
-
Data Presentation
Table 1: Example Dose-Response Data for a (3S)-Lenalidomide-5-Br PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0 (Vehicle) | 0% | Baseline |
| 1 | 25% | Degradation initiated |
| 10 | 60% | Increasing degradation |
| 100 | 95% (Dmax) | Maximum degradation |
| 1000 | 70% | Hook effect observed |
| 10000 | 30% | Pronounced hook effect |
Table 2: Comparison of Key Degradation Parameters
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Onset |
| PROTAC-A (Ideal) | 15 | 98% | > 10,000 nM |
| PROTAC-B (Hook Effect) | 20 | 95% | > 100 nM |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a (3S)-Lenalidomide-5-Br PROTAC and quantifying target protein degradation via Western Blot.[4]
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest and allow them to adhere overnight.[4]
-
Compound Preparation and Treatment: Prepare serial dilutions of your PROTAC in cell culture medium. A typical concentration range to identify a hook effect would be from 0.1 nM to 10 µM.[9] Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Incubation: Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 16 or 24 hours) at 37°C.[4]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[13]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[4] Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin).[4]
-
-
Detection and Analysis: Visualize the bands using an ECL substrate.[13] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[4]
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a method to monitor the formation of the Target Protein-PROTAC-CRBN ternary complex in live cells.[10]
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-tagged Target Protein (donor) and HaloTag®-tagged CRBN (acceptor) in a 96-well plate.[10]
-
Incubation: Incubate the transfected cells for 24 hours at 37°C.[10]
-
Proteasome Inhibition (Optional): To distinguish ternary complex formation from degradation, you can pre-treat the cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.[10]
-
PROTAC Treatment: Add serial dilutions of the (3S)-Lenalidomide-5-Br PROTAC to the cells and incubate for 2-4 hours.[10]
-
Reagent Addition: Prepare and add the NanoBRET™ detection reagent, which contains the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[10]
-
Signal Measurement: Incubate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[10] Plot the ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, where excess PROTAC disrupts ternary complex formation.
Visualizations
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. SLAS2024 [slas2024.eventscribe.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempartner.com [chempartner.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesensors.com [lifesensors.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Optimizing linker length and composition for (3S)-Lenalidomide-5-Br PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of linker length and composition for (3S)-Lenalidomide-5-Br based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My (3S)-Lenalidomide-5-Br PROTAC shows low or no degradation of my target protein. What are the potential causes and how can I troubleshoot this?
A1: Lack of target protein degradation is a common issue in PROTAC development. Several factors related to the linker and overall PROTAC design could be responsible. Here's a step-by-step troubleshooting guide:
-
Inefficient Ternary Complex Formation: The primary function of a PROTAC is to induce a stable ternary complex between the target protein and the E3 ligase (in this case, Cereblon or CRBN). The linker's length and composition are critical for the correct geometry and stability of this complex.[1]
-
Troubleshooting:
-
Vary Linker Length: Synthesize a library of PROTACs with varying linker lengths (e.g., PEG, alkyl chains of different lengths). A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity.[2]
-
Modify Linker Composition: The chemical nature of the linker influences its flexibility and physicochemical properties.[3] Replacing a rigid alkyl chain with a more flexible PEG linker, or vice versa, can significantly impact ternary complex formation.[3]
-
-
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[4][5]
-
Troubleshooting:
-
Optimize Physicochemical Properties: Modify the linker to improve properties like solubility and reduce polarity. Introducing features that favor cell uptake or employing prodrug strategies can be beneficial.[4]
-
-
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding effectively to either the target protein or CRBN within the cell.
-
Troubleshooting:
-
Confirm Binary Binding: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your warhead and the lenalidomide moiety bind to their respective proteins with sufficient affinity.[6]
-
Cellular Target Engagement Assays: Employ techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement in a cellular context.[4]
-
-
Q2: I'm observing a "hook effect" with my (3S)-Lenalidomide-5-Br PROTAC, where degradation decreases at higher concentrations. Why does this happen and what can I do?
A2: The "hook effect" is a characteristic phenomenon for PROTACs where the formation of the productive ternary complex is outcompeted by the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) at high PROTAC concentrations.[1][4]
-
Mitigation Strategies:
-
Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad concentration range to identify the optimal degradation concentration and observe the bell-shaped curve typical of the hook effect.[4]
-
Use Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[4]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs with linkers that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary ones, thus reducing the hook effect.[4]
-
Q3: My PROTAC is causing the degradation of off-target proteins. How can I improve its selectivity?
A3: Off-target effects can arise from the degradation of proteins other than the intended target. With CRBN-based PROTACs, this can also involve the degradation of "neosubstrates" like IKZF1 and IKZF3.[6]
-
Strategies to Enhance Selectivity:
-
Optimize the Warhead: Utilize a more selective binder for your protein of interest.
-
Modify the Linker: The linker's length, rigidity, and attachment points can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.[2][3][4] Systematic variations in the linker can improve selectivity.
-
Alter the CRBN Ligand: Modifications to the lenalidomide moiety itself, such as at the 6-position, can modulate neosubstrate degradation profiles.[7]
-
Troubleshooting Guides
Guide 1: Low Synthetic Yield or Purity of (3S)-Lenalidomide-5-Br PROTACs
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Coupling Reactions | Inefficient coupling chemistry (e.g., amide bond formation, click chemistry). | Optimize reaction conditions (coupling reagents, base, solvent, temperature). Consider alternative, more efficient reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for linker conjugation.[2][8][9] |
| Difficult Purification | Poor solubility of intermediates or final product. Presence of closely related impurities. | Modify the linker to improve solubility (e.g., incorporate PEG units).[5] Utilize advanced purification techniques like preparative HPLC. |
| Degradation of the Lenalidomide Moiety | Instability of the glutarimide ring under certain reaction conditions. | Use mild reaction conditions. An organic base like DIPEA has been shown to be effective for the chemoselective alkylation of lenalidomide.[10][11][12] |
Guide 2: Inconsistent Results in Cellular Assays
| Problem | Possible Cause | Suggested Solution |
| High Variability in Degradation Levels | Inconsistent cell health, passage number, or confluency. | Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[4] |
| Poor Reproducibility of DC50/Dmax Values | Instability of the PROTAC compound in cell culture media. | Assess the chemical stability of your PROTAC in the experimental media over the time course of the assay. |
| Discrepancy Between Biochemical and Cellular Activity | Poor cell permeability or rapid efflux of the PROTAC. | Optimize the linker to improve physicochemical properties for better cell uptake.[4][5] |
Experimental Protocols
General Protocol for the Synthesis of (3S)-Lenalidomide-5-Br PROTACs via Click Chemistry
This protocol outlines a general strategy for synthesizing a library of PROTACs with varying linker lengths using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Synthesis of the Alkyne-Modified Warhead:
-
Start with your protein of interest (POI) binder (warhead).
-
Introduce a terminal alkyne group at a suitable position that is not critical for target binding. This can be achieved through standard organic synthesis methods.
-
-
Synthesis of the Azide-Terminated Linker:
-
Synthesize a series of linkers (e.g., PEG or alkyl chains) of varying lengths.
-
Introduce an azide group at one end of the linker.
-
-
Synthesis of the (3S)-Lenalidomide-5-Br-Azide Moiety:
-
Start with (3S)-3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Lenalidomide).
-
Perform bromination at the 5-position of the phthalimide ring.
-
Attach an azide-containing linker to the 4-amino group via a suitable reaction, such as alkylation with an azide-terminated alkyl halide.
-
-
CuAAC "Click" Reaction:
-
In a suitable solvent system (e.g., t-BuOH/H₂O), dissolve the alkyne-modified warhead and the azide-terminated (3S)-Lenalidomide-5-Br linker moiety.
-
Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the final PROTAC product using column chromatography or preparative HPLC.
-
Protocol for Western Blotting to Assess Protein Degradation
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your (3S)-Lenalidomide-5-Br PROTAC for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Visualizations
Caption: A workflow for the iterative design and evaluation of PROTACs.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. pubs.acs.org [pubs.acs.org]
Addressing solubility and stability issues of (3S)-Lenalidomide-5-Br
Welcome to the technical support center for (3S)-Lenalidomide-5-Br. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of this compound. The information herein is substantially based on data for the parent compound, lenalidomide, and is intended to serve as a foundational guide for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is (3S)-Lenalidomide-5-Br and what is its primary application?
A1: (3S)-Lenalidomide-5-Br is a brominated analog of (3S)-Lenalidomide. It functions as a ligand for the E3 ubiquitinase Cereblon (CRBN)[1][2][3]. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the CRBN E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome[3].
Q2: I am having trouble dissolving (3S)-Lenalidomide-5-Br in aqueous buffers. What are the recommended solvents?
A2: Based on the properties of its parent compound, lenalidomide, (3S)-Lenalidomide-5-Br is expected to have poor solubility in water and aqueous buffers at neutral pH[4][5][6][7]. For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended[8][9]. Lenalidomide has a reported solubility of approximately 16 mg/mL in DMSO and DMF[8] and 30 mg/mL in DMSO[9]. For aqueous experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice[8]. Be aware that the addition of a high percentage of an organic solvent may affect your experimental system.
Q3: How does pH affect the solubility of (3S)-Lenalidomide-5-Br?
A3: The solubility of lenalidomide is pH-dependent, with higher solubility observed in acidic conditions[10][11]. For instance, lenalidomide's solubility is significantly greater in 0.1N HCl (approximately 18 mg/mL) compared to less acidic buffers where it ranges from 0.4 to 0.5 mg/mL[10][11]. Therefore, if your experimental conditions permit, using a buffer with a lower pH may improve the solubility of (3S)-Lenalidomide-5-Br.
Q4: What are the known stability issues with lenalidomide derivatives?
A4: Lenalidomide has been shown to be sensitive to hydrolytic and oxidative conditions, leading to degradation[12]. While it is relatively stable under high temperatures and exposure to daylight/UV, significant degradation can occur in acidic, basic, and oxidative environments[12]. The glutarimide ring of lenalidomide is susceptible to ring-opening via hydrolysis[12]. Researchers should be cautious about prolonged storage in aqueous solutions and in the presence of oxidizing agents.
Q5: How can I monitor the stability of my (3S)-Lenalidomide-5-Br sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the integrity of your compound over time[12][13][14][15][16]. This involves developing an HPLC method that can separate the intact (3S)-Lenalidomide-5-Br from its potential degradation products. The peak purity of the main compound can be assessed to ensure no co-eluting impurities are present.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Problem: My (3S)-Lenalidomide-5-Br precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my cell-based assay.
Possible Causes & Solutions:
-
Low Aqueous Solubility: The inherent low aqueous solubility of the compound is the most likely cause.
-
Solution 1: Decrease Final Concentration: Try working with a lower final concentration of the compound in your assay.
-
Solution 2: Increase DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid solvent effects on your cells, a slight increase (e.g., from 0.1% to 0.5% v/v) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Solution 3: Use a "Spring and Parachute" Approach: Some formulations use excipients to create a temporary supersaturated state that enhances bioavailability[4]. While complex for in-vitro assays, this principle highlights the challenge of maintaining solubility.
-
Solution 4: pH Adjustment: If your experimental system can tolerate it, a slightly more acidic buffer may improve solubility.
-
Issue 2: Inconsistent Experimental Results
Problem: I am observing variability in the activity of my (3S)-Lenalidomide-5-Br between experiments conducted on different days.
Possible Causes & Solutions:
-
Compound Degradation: The compound may be degrading in your stock solution or during the experiment.
-
Solution 1: Freshly Prepare Solutions: Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots[9].
-
Solution 2: Storage of Aqueous Solutions: Avoid storing the compound in aqueous solutions for extended periods. If temporary storage is necessary, keep it on ice and protected from light.
-
Solution 3: Check for Oxidation: If your media contains components that could act as oxidizing agents, this may contribute to degradation. Consider de-gassing your buffers if oxidative degradation is suspected.
-
Solution 4: Perform Stability Check: Use HPLC to analyze your stock solution and the compound in your final assay medium after the experimental duration to check for degradation products.
-
Quantitative Data Summary
The following tables summarize the solubility of the parent compound, lenalidomide, in various solvents. This data can be used as a reference for estimating the solubility of (3S)-Lenalidomide-5-Br.
Table 1: Solubility of Lenalidomide in Different Solvents
| Solvent/Buffer | Solubility | Reference |
| DMSO | ~16 mg/mL | [8] |
| DMSO | ~30 mg/mL | [9] |
| DMF | ~16 mg/mL | [8] |
| 0.1N HCl | ~18 mg/mL | [11] |
| Water | < 1.5 mg/mL | [11] |
| Less Acidic Buffers | ~0.4 - 0.5 mg/mL | [10] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
Table 2: Stability of Lenalidomide under Stress Conditions
| Condition | Observation | Reference |
| High Temperature (105°C for 10 days) | Stable | [12] |
| Daylight/UV Exposure | Stable | [12] |
| Hydrolytic (Acidic and Basic) | Significant Degradation | [12][14] |
| Oxidative | Significant Degradation | [12][15] |
| Hot Water (55°C for 24 hours) | Stable | [17][18][19] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies[20][21].
-
Preparation of Buffers: Prepare buffers at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8)[21].
-
Sample Preparation: Add an excess amount of (3S)-Lenalidomide-5-Br to a known volume of each buffer in a sealed container. The presence of undissolved solids should be visible.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37 ± 1°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached[20].
-
Sample Collection and Preparation: Withdraw a sample and separate the solid phase from the liquid phase by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Protocol 2: Stability Indicating HPLC Method
This protocol provides a general framework for assessing the stability of (3S)-Lenalidomide-5-Br.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1N HCl and heat (e.g., at 60°C) for a set period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1N NaOH and heat for a set period.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).
-
Photostability: Expose the solid compound to light as per ICH Q1B guidelines.
-
-
HPLC Method Development:
-
Column: A reverse-phase C18 column is commonly used for lenalidomide and its derivatives[13][15].
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typical[12][13][15].
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 220 nm)[13][14][15].
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered "stability-indicating" if it can resolve the main peak of (3S)-Lenalidomide-5-Br from all degradation product peaks.
Visualizations
Caption: Workflow for assessing solubility and stability.
Caption: PROTAC mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 10. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tga.gov.au [tga.gov.au]
- 12. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abap.co.in [abap.co.in]
- 14. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciensage.info [sciensage.info]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration | Semantic Scholar [semanticscholar.org]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. who.int [who.int]
Technical Support Center: Mitigating Off-Target Effects of (3S)-Lenalidomide-5-Br in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with (3S)-Lenalidomide-5-Br in cellular assays. The focus is on mitigating off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (3S)-Lenalidomide-5-Br?
A1: (3S)-Lenalidomide-5-Br is an analog of Lenalidomide and functions as a "molecular glue" that binds to the Cereblon (CRBN) protein.[1][2] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] The binding of (3S)-Lenalidomide-5-Br to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[4] For Lenalidomide and its analogs, the primary neosubstrates in hematological cancer cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5]
Q2: How does the 5-bromo substitution on (3S)-Lenalidomide-5-Br potentially affect its activity and specificity compared to Lenalidomide?
A2: The introduction of a bromine atom can influence the compound's properties in several ways. Halogen atoms, including bromine, can form "halogen bonds," which are noncovalent interactions that can enhance binding affinity and specificity for the target protein (CRBN).[6] This may lead to increased potency in promoting the degradation of on-target neosubstrates. However, the bromine substitution could also alter the compound's binding profile, potentially leading to engagement with off-target proteins or modifying its interaction with known neosubstrates. Therefore, careful experimental validation is crucial.
Q3: What are the expected on-target effects of (3S)-Lenalidomide-5-Br in a relevant cell line (e.g., multiple myeloma)?
A3: The primary on-target effect in sensitive cell lines, such as the MM.1S multiple myeloma cell line, is the degradation of IKZF1 and IKZF3.[5] This leads to downstream effects, including apoptosis and cell growth inhibition.[7] A successful on-target outcome in a cellular assay would be a dose-dependent decrease in the protein levels of IKZF1 and IKZF3.
Q4: What are potential off-target effects of (3S)-Lenalidomide-5-Br?
A4: Off-target effects can arise from several mechanisms:
-
Degradation of other proteins: The compound might induce the degradation of other proteins that have some affinity for the modified CRBN-drug complex.
-
CRBN-independent effects: The compound might interact with other proteins in the cell, independent of its binding to CRBN.
-
Toxicity: High concentrations of the compound may lead to cellular stress and non-specific cytotoxicity.
Identifying these off-target effects is critical for accurate interpretation of experimental results.
Q5: What are essential negative controls for experiments with (3S)-Lenalidomide-5-Br?
A5: To ensure that the observed effects are due to the on-target mechanism, the following controls are essential:
-
Vehicle Control (e.g., DMSO): This is the most basic control to account for any effects of the solvent used to dissolve the compound.
-
Inactive Epimer: If available, the (3R)-epimer of Lenalidomide-5-Br, which is expected to have significantly reduced binding to CRBN, can be used as a negative control.
-
CRBN Knockout/Knockdown Cells: Using a cell line where CRBN has been genetically removed or its expression is knocked down is a crucial control. In these cells, (3S)-Lenalidomide-5-Br should not induce the degradation of its neosubstrates.
-
Proteasome Inhibitor Co-treatment: To confirm that the degradation of target proteins is proteasome-dependent, cells can be co-treated with a proteasome inhibitor (e.g., MG132 or bortezomib). This should rescue the degradation of IKZF1/IKZF3.[8]
Troubleshooting Guides
Problem 1: No or weak degradation of target proteins (IKZF1/IKZF3) is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of (3S)-Lenalidomide-5-Br concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time for maximal protein degradation. |
| Low CRBN Expression in Cell Line | Verify the expression level of CRBN in your cell line by Western blot or qPCR. If CRBN levels are low, consider using a different cell line known to have higher CRBN expression (e.g., MM.1S). |
| Compound Instability | Prepare fresh stock solutions of (3S)-Lenalidomide-5-Br for each experiment. Ensure proper storage of the compound according to the manufacturer's recommendations. |
| Technical Issues with Western Blot | Refer to the detailed Western Blot protocol and troubleshooting guide below. |
Problem 2: High background or non-specific bands in Western blot.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | Optimize the concentration of the primary and secondary antibodies by performing a titration. |
| Insufficient Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[9] |
| Inadequate Washing | Increase the number and duration of wash steps with TBST buffer after primary and secondary antibody incubations.[10] |
| Membrane Handling | Handle the membrane with forceps to avoid contamination. Ensure the membrane does not dry out at any stage.[11] |
Problem 3: Suspected off-target effects are confounding the results.
| Possible Cause | Troubleshooting Steps |
| Compound Concentration Too High | Use the lowest effective concentration of (3S)-Lenalidomide-5-Br that induces on-target degradation to minimize off-target effects. |
| CRBN-Independent Activity | Utilize CRBN knockout/knockdown cell lines. Any remaining activity of the compound in these cells is likely CRBN-independent. |
| Identification of Off-Target Proteins | Employ unbiased quantitative proteomics techniques (e.g., SILAC, TMT-based proteomics) to compare the proteome of cells treated with the compound versus a vehicle control. This can identify proteins that are unexpectedly up- or down-regulated. |
| Validation of Off-Target Hits | Validate potential off-target proteins identified from proteomics using orthogonal methods, such as Western blotting with specific antibodies or by generating knockout cell lines for the suspected off-target protein.[12] |
Quantitative Data Summary
The following table provides representative data for Lenalidomide and its analogs from the literature to serve as a reference for expected outcomes. Researchers should generate their own data for (3S)-Lenalidomide-5-Br.
| Compound | Assay | Target | IC50 / DC50 | Cell Line |
| Lenalidomide | CRBN Binding (TR-FRET) | CRBN | ~1.7 µM | - |
| Lenalidomide | Anti-proliferation (CCK8) | Cell Viability | ~2.25 µM | NCI-H929 |
| Pomalidomide | CRBN Binding (TR-FRET) | CRBN | ~0.06 µM | - |
| Iberdomide (CC-220) | CRBN Binding (TR-FRET) | CRBN | 60 nM | - |
| CC-885 | Anti-proliferation | Cell Viability | single-digit nM | Lenalidomide-resistant H929 |
Experimental Protocols
Protocol 1: Western Blot for IKZF1 and IKZF3 Degradation
-
Cell Culture and Treatment: Plate a human multiple myeloma cell line (e.g., MM.1S) at an appropriate density. Treat the cells with varying concentrations of (3S)-Lenalidomide-5-Br or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1 and IKZF3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Quantitative Proteomics for Off-Target Identification
-
Sample Preparation:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with (3S)-Lenalidomide-5-Br at a concentration that gives robust on-target degradation (e.g., 1 µM) and a vehicle control for a predetermined time (e.g., 6-12 hours).
-
Harvest and lyse the cells.
-
Perform in-solution or in-gel digestion of the proteins with trypsin.[13]
-
Label the resulting peptides with isobaric tags (e.g., TMT) or use a label-free quantification approach.
-
-
LC-MS/MS Analysis:
-
Fractionate the labeled peptides using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the compound-treated samples compared to the control.
-
Use bioinformatics tools to perform pathway and gene ontology analysis on the differentially expressed proteins to understand the potential off-target effects.
-
Visualizations
Caption: On-target signaling pathway of (3S)-Lenalidomide-5-Br.
Caption: Experimental workflow for assessing on- and off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. graphviz.org [graphviz.org]
- 8. benchchem.com [benchchem.com]
- 9. colourcontrast.cc [colourcontrast.cc]
- 10. benchchem.com [benchchem.com]
- 11. medium.com [medium.com]
- 12. benchchem.com [benchchem.com]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Synthesis of (3S)-Lenalidomide-5-Br PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3S)-Lenalidomide-5-Br for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why do my (3S)-Lenalidomide-5-Br based PROTACs have poor solubility?
Thalidomide-based PROTACs, including those synthesized from (3S)-Lenalidomide-5-Br, are often large and lipophilic molecules, frequently placing them in the "beyond the Rule of Five" (bRo5) chemical space. This inherent molecular complexity, combining a target protein ligand, a linker, and the lenalidomide moiety, contributes to high molecular weight and significant lipophilicity, leading to poor aqueous solubility.
Q2: What are the downstream consequences of poor PROTAC solubility in my experiments?
Poor solubility can lead to several experimental issues, including:
-
Precipitation in assays: The PROTAC may fall out of solution in aqueous buffers used for cell culture or biochemical assays, leading to an underestimation of its potency (e.g., DC50, IC50).
-
Irreproducible results: Variable precipitation between experiments can cause high variability in the data.
-
Difficulties in formulation: Poor solubility can hinder the development of suitable formulations for in vivo studies.
Q3: How can I improve the solubility of my lenalidomide-based PROTAC?
Several strategies can be employed to improve the solubility of your PROTAC:
-
Linker modification: Incorporating more polar functional groups or polyethylene glycol (PEG) chains into the linker can enhance aqueous solubility.
-
Formulation strategies: For in vivo experiments, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or the use of biorelevant media that mimic intestinal fluid.
-
Salt formation: If your PROTAC contains ionizable groups, forming a salt can significantly improve its solubility.
Q4: I am observing multiple side products and low yields when coupling my linker to (3S)-Lenalidomide-5-Br. What are the common causes?
The synthesis of lenalidomide derivatives can be challenging due to the reactivity of the isoindole ring.[1] Common issues include:
-
Side reactions: The relatively high reactivity of the -CH2- group on the isoindole ring of lenalidomide can lead to undesired side reactions.[1]
-
Suboptimal coupling conditions: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products in cross-coupling reactions.
-
Difficult purification: The presence of closely related side products can complicate the purification process.[1]
Q5: What are the recommended coupling strategies for functionalizing the 5-bromo position of (3S)-Lenalidomide-5-Br?
Several modern cross-coupling reactions are well-suited for this purpose:
-
Buchwald-Hartwig Amination: This is a robust method for forming a C-N bond, ideal for attaching amine-terminated linkers.
-
Suzuki-Miyaura Coupling: This reaction is effective for creating a C-C bond with boronic acid or ester-terminated linkers.
-
Sonogashira Coupling: This is the preferred method for installing a C-C triple bond by coupling with a terminal alkyne linker.
Troubleshooting Guides
Challenge 1: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete consumption of (3S)-Lenalidomide-5-Br.
-
Formation of de-brominated lenalidomide.
-
Low yield of the desired PROTAC.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure anaerobic conditions are maintained throughout the reaction setup. |
| Inappropriate Ligand | For sterically hindered amines, consider using bulky biaryl phosphine ligands (e.g., RuPhos, XPhos). |
| Incorrect Base | The choice of base is crucial. Strong, non-nucleophilic bases like LHMDS or NaOtBu are often effective. A weaker base may not be sufficient to deprotonate the amine. |
| Solvent Issues | Ensure the use of anhydrous, degassed solvents (e.g., toluene, dioxane). Water can deactivate the catalyst. |
Challenge 2: Homocoupling in Sonogashira Reaction
Symptoms:
-
Formation of a significant amount of linker-linker dimer.
-
Reduced yield of the target PROTAC.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Oxygen | Rigorously degas all solvents and reactants and maintain an inert atmosphere (Argon or Nitrogen). Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling). |
| Excess Copper (I) Catalyst | While Cu(I) is a co-catalyst, excessive amounts can favor homocoupling. Reduce the loading of the copper salt (e.g., CuI). |
| Suboptimal Reaction Conditions | Performing the reaction at the lowest effective temperature can help minimize side reactions. |
Challenge 3: Difficult Purification of the Final PROTAC
Symptoms:
-
Co-elution of the product with starting materials or side products during column chromatography.
-
Broad peaks or tailing during HPLC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Similar Polarity of Product and Impurities | Optimize your chromatography conditions. Consider using a different stationary phase (e.g., diol, cyano) or a gradient elution with a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds). |
| Poor Solubility on Column | The compound may be precipitating on the column. Try dissolving the crude material in a stronger solvent (like DMF or DMSO) and loading it onto the column. Alternatively, use a larger volume of a less polar solvent for loading. |
| Use of Solid-Phase Synthesis | For building PROTAC libraries, consider solid-phase synthesis. This can simplify purification as excess reagents and byproducts are washed away before cleaving the final product from the resin.[2][3][4] |
Data Summary: Reaction Conditions for Coupling to (3S)-Lenalidomide-5-Br
The following table summarizes typical conditions for common cross-coupling reactions used to functionalize (3S)-Lenalidomide-5-Br. Yields are indicative and can vary based on the specific linker and substrate.
| Coupling Reaction | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Representative Yields |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (2-5%) | RuPhos or XPhos (4-10%) | LHMDS or NaOtBu | Toluene or Dioxane | 80-110 | 21-87% |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5%) | - | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-120 | Moderate to Good |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (4-10%) | Et₃N or DIPEA | THF or DMF | Room Temp to 60 | 72-89% |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add (3S)-Lenalidomide-5-Br (1.0 eq), the amine-linker (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 eq), and the phosphine ligand (e.g., RuPhos, 0.10 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the base (e.g., LHMDS, 2.5 eq) portion-wise while stirring.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add (3S)-Lenalidomide-5-Br (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPEA).
-
Add the terminal alkyne linker (1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 16-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refining CRBN Binding Assays for (3S)-Lenalidomide-5-Br
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3S)-Lenalidomide-5-Br in Cereblon (CRBN) binding assays. The information is tailored to scientists and drug development professionals working on targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of (3S)-Lenalidomide-5-Br in CRBN binding assays?
(3S)-Lenalidomide-5-Br is a derivative of lenalidomide, a well-known binder of the E3 ubiquitin ligase Cereblon (CRBN). It serves as a CRBN ligand and is often incorporated into Proteolysis Targeting Chimeras (PROTACs).[1] In a binding assay, it can be used as a competitor to determine the binding affinity of other novel compounds to CRBN.
Q2: Why is the CRBN-DDB1 complex recommended over CRBN alone for binding assays?
The CRBN-DDB1 complex generally exhibits greater stability and solubility compared to CRBN alone.[2] This complex is considered the functional unit within the cell for substrate recognition. Assays using the pre-formed complex often yield higher binding affinities and more physiologically relevant data. For instance, the affinity of thalidomide-based tracers is significantly higher for the CRBN:DDB1 complex compared to the isolated CRBN thalidomide-binding domain (TBD).[3]
Q3: Which assay formats are most common for determining CRBN binding affinity?
Commonly used formats include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC). FP is a popular choice for high-throughput screening due to its homogeneous format and sensitivity.[4][5][6] TR-FRET is also a robust method for quantifying binding affinities.[7] Cell-based target engagement assays, such as NanoBRET™, are valuable for confirming intracellular binding.[3][8]
Q4: What is a typical binding affinity for lenalidomide and its analogs to CRBN?
Binding affinities can vary depending on the assay format and specific protein construct used. For example, in a TR-FRET assay, lenalidomide exhibited a Kᵢ of 4.2 nM, while in an FP assay, the Kᵢ was 177.8 nM.[7] Pomalidomide generally shows a higher affinity than lenalidomide.[7][9] It is crucial to maintain consistent assay conditions when comparing the potencies of different compounds.
Troubleshooting Guide
This guide addresses common issues encountered during CRBN binding assays, with a focus on competitive fluorescence polarization assays using compounds like (3S)-Lenalidomide-5-Br.
Issue 1: Low Signal-to-Noise Ratio or Small Assay Window
A small dynamic range between the free and bound tracer can make it difficult to obtain robust data. An ideal change in millipolarization (mP) should be at least 100 mP.[10]
-
Possible Cause 1: Suboptimal Tracer or Protein Concentration.
-
Solution: Titrate both the fluorescent tracer and the CRBN:DDB1 protein complex. The tracer concentration should ideally be at or below its Kd for CRBN. The protein concentration should be optimized to bind a significant fraction of the tracer (often around 75% for competitive assays) to maximize the assay window.[10]
-
-
Possible Cause 2: Poor Fluorophore Choice or Labeling Position.
-
Possible Cause 3: Inactive Protein.
-
Solution: Ensure the CRBN:DDB1 complex is properly folded and active. CRBN is known to be sensitive to freeze-thaw cycles.[4] Aliquot the protein into single-use vials upon receipt and store at -80°C.
-
Issue 2: High Background Fluorescence
High background can mask the specific signal from the tracer.
-
Possible Cause 1: Autofluorescent Buffer Components.
-
Possible Cause 2: Contaminated Reagents or Choice of Microplate.
-
Solution: Use high-purity reagents. Always use black, opaque microplates to minimize background fluorescence and prevent light scatter.[10]
-
Issue 3: Compound Interference
The test compound itself can interfere with the assay readout.
-
Possible Cause 1: Autofluorescence of the Test Compound.
-
Possible Cause 2: Compound Precipitation.
-
Solution: Poorly soluble compounds can form precipitates that scatter light, leading to artificially high polarization readings. Ensure that (3S)-Lenalidomide-5-Br and other test compounds are fully solubilized in the assay buffer. The final DMSO concentration should be kept low and consistent across all wells.
-
Issue 4: Noisy or Inconsistent Binding Curves
Variability between replicate wells can obscure the true binding behavior.
-
Possible Cause 1: Non-Specific Binding.
-
Possible Cause 2: pH Sensitivity of the Fluorophore.
-
Solution: Some fluorophores, like fluorescein, are sensitive to pH changes.[14] Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment.
-
Data Presentation
Table 1: Comparison of Reported Binding Affinities for CRBN Ligands
| Compound | Assay Type | Protein Construct | Reported Value | Reference |
| Lenalidomide | TR-FRET | CRBN | Kᵢ = 4.2 nM | [7] |
| Pomalidomide | TR-FRET | CRBN | Kᵢ = 3.0 nM | [7] |
| Thalidomide | TR-FRET | CRBN | Kᵢ = 10.6 nM | [7] |
| Lenalidomide | FP | DDB1-CRBN | IC₅₀ = 296.9 nM | [7] |
| Pomalidomide | FP | DDB1-CRBN | IC₅₀ = 264.8 nM | [7] |
| Thalidomide | FP | DDB1-CRBN | IC₅₀ = 404.6 nM | [7] |
| Lenalidomide | Thermal Shift | CRBN-DDB1 | IC₅₀ ≈ 3 µM | [2] |
| Pomalidomide | Thermal Shift | CRBN-DDB1 | IC₅₀ ≈ 3 µM | [2] |
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization Assay for CRBN Binding
This protocol outlines a general procedure for a competitive FP assay to determine the IC₅₀ of (3S)-Lenalidomide-5-Br.
Materials:
-
Purified, active CRBN:DDB1 complex
-
Fluorescently labeled tracer (e.g., Cy5-thalidomide)
-
(3S)-Lenalidomide-5-Br and other test compounds
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
DMSO for compound dilution
-
Black, low-binding 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of (3S)-Lenalidomide-5-Br in DMSO. Further dilute these into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be consistent and typically ≤1%.
-
Reagent Preparation:
-
Dilute the fluorescent tracer in Assay Buffer to a working concentration (typically 2x the final concentration, determined through initial titration experiments).
-
Dilute the CRBN:DDB1 complex in Assay Buffer to a working concentration (typically 2x the final concentration, determined through initial titration experiments).
-
-
Assay Plate Setup:
-
Add the diluted (3S)-Lenalidomide-5-Br or control (Assay Buffer with DMSO) to the appropriate wells.
-
Add the 2x CRBN:DDB1 solution to all wells except the "tracer only" controls.
-
Add the 2x fluorescent tracer solution to all wells.
-
Final volume per well should be consistent (e.g., 20 µL).
-
-
Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the plate on a microplate reader capable of measuring fluorescence polarization. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., ~647 nm excitation and ~663 nm emission for Cy5).
-
Data Analysis:
-
Subtract the background mP values.
-
Plot the mP values against the logarithm of the (3S)-Lenalidomide-5-Br concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Efficacy of (3S)-Lenalidomide-5-Br PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with (3S)-Lenalidomide-5-Br PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a (3S)-Lenalidomide-5-Br PROTAC?
A (3S)-Lenalidomide-5-Br PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein (Protein of Interest - POI). It consists of three key components: a ligand that binds to the POI, a (3S)-Lenalidomide-5-Br moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and CRBN in close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Q2: What are the common challenges encountered with the in vivo delivery of (3S)-Lenalidomide-5-Br PROTACs?
Due to their relatively high molecular weight and complex structures, these PROTACs often face in vivo delivery challenges, including:
-
Poor aqueous solubility: This can impede formulation and administration.
-
Low cell permeability: Difficulty crossing cell membranes to reach the intracellular target.
-
Suboptimal pharmacokinetic properties: This can lead to rapid clearance and insufficient exposure to the target tissue.[1]
-
Off-target toxicity: Unintended degradation of other proteins can cause adverse effects.
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) can reduce the efficiency of ternary complex formation and subsequent degradation.[2]
Q3: How can the oral bioavailability of (3S)-Lenalidomide-5-Br PROTACs be improved?
Several strategies can be employed to enhance oral bioavailability:
-
Formulation Strategies: Utilizing amorphous solid dispersions (ASDs) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3]
-
Linker Optimization: Modifying the linker to be more rigid or incorporating features that shield polar groups can enhance cell permeability. Replacing flexible PEG linkers with structures like a 1,4-disubstituted phenyl ring has been shown to improve cellular permeability.[4]
-
Prodrug Approach: A lipophilic group can be added to the CRBN ligand to create a prodrug, which may increase bioavailability.[4]
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its polarity and size, facilitating cell membrane passage.[4]
Q4: What is the "hook effect" and how can it be mitigated in vivo?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex required for degradation. To mitigate this:
-
Conduct Dose-Response Studies: Perform thorough dose-escalation studies to identify the optimal therapeutic window and avoid concentrations that lead to the hook effect.[1]
-
Optimize Dosing Regimen: Based on pharmacokinetic (PK) and pharmacodynamic (PD) data, adjust the dosing frequency to maintain a therapeutic concentration at the target site without reaching excessive levels.[1][5]
Troubleshooting Guides
Problem 1: Low or No Target Degradation in Animal Models
| Possible Cause | Suggested Solution |
| Poor Pharmacokinetics (PK) | 1. PK/PD Mismatch: Analyze plasma and tumor concentrations of the PROTAC and correlate with target protein levels. 2. Formulation Issues: Assess the solubility and stability of the formulation. Consider alternative formulations like nanoemulsions or amorphous solid dispersions to improve exposure.[3][6] 3. Rapid Metabolism: Investigate the metabolic stability of the PROTAC. Modifications to the linker or E3 ligase ligand can improve stability.[4][7] |
| Insufficient Dose | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration for target degradation, being mindful of the potential for a "hook effect".[1] 2. Dosing Frequency: Based on PK data, adjust the dosing frequency to maintain a therapeutic concentration.[5] |
| Inefficient Ternary Complex Formation | 1. Linker Optimization: The length and composition of the linker are critical for productive ternary complex formation. Systematically vary the linker to improve the geometry of the complex.[2][] 2. In Vitro Validation: Re-validate the binding affinity and degradation efficiency in relevant cell lines before proceeding with further in vivo experiments.[1] |
| Low E3 Ligase Expression in Target Tissue | 1. Assess CRBN Expression: Confirm the expression levels of CRBN in the target tissue of the animal model. E3 ligase expression can vary between species and tissues.[9] 2. Consider Alternative E3 Ligases: If CRBN expression is low, explore PROTACs that recruit other E3 ligases. |
Problem 2: Observed In Vivo Toxicity
| Possible Cause | Suggested Solution |
| On-Target Toxicity | 1. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. 2. Targeted Delivery: Employ targeted delivery strategies, such as antibody-drug conjugates or nanoparticle-based delivery systems, to increase the concentration of the PROTAC at the tumor site. |
| Off-Target Toxicity | 1. Proteomics Analysis: Use unbiased proteomics to identify off-target proteins that are being degraded. 2. Optimize Target-Binding Moiety: Increase the selectivity of the ligand that binds to the protein of interest. 3. Modify Linker and E3 Ligase Ligand: The linker and the lenalidomide moiety can influence off-target effects. Modifying the attachment point on the lenalidomide scaffold can alter neosubstrate degradation.[7][10] |
| Formulation-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components.[1] 2. Alternative Formulations: Test different, well-tolerated formulation vehicles.[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) bearing human tumor xenografts relevant to the PROTAC's target.
-
Compound Formulation: Prepare the (3S)-Lenalidomide-5-Br PROTAC in a suitable vehicle based on prior solubility and tolerability studies. Common vehicles include solutions with DMSO, PEG300, and Tween 80.
-
Dosing: Administer the PROTAC and vehicle control to respective groups of mice via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor animal body weight as an indicator of general toxicity.
-
Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor and plasma samples.
-
Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of the target protein relative to a loading control (e.g., actin) and the vehicle control group.[]
-
Data Analysis: Calculate tumor growth inhibition and correlate it with the extent of target degradation.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use a relevant animal model (e.g., mice, rats).
-
Dosing: Administer a single dose of the PROTAC via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Mechanism of action for a (3S)-Lenalidomide-5-Br PROTAC.
Caption: Troubleshooting workflow for in vivo experiments.
Caption: Signaling pathway impacted by PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Best practices for handling and storing (3S)-Lenalidomide-5-Br
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling, storing, and utilizing (3S)-Lenalidomide-5-Br in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is (3S)-Lenalidomide-5-Br and what is its primary application in research?
(3S)-Lenalidomide-5-Br is a derivative of Lenalidomide. In research, it primarily serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. Its most common application is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are molecules designed to bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein[2].
Q2: What are the critical safety precautions I should take when handling this compound?
(3S)-Lenalidomide-5-Br, as a derivative of Lenalidomide, should be handled with caution as it may share similar toxicological properties. Lenalidomide is a known teratogen and may cause harm to an unborn child[3][4][5][6].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves[4][5][7].
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[4][7].
-
Handling Solid Compound: Avoid creating dust when handling the solid form.
-
Pregnancy: Women who are pregnant or may become pregnant should avoid all contact with this product[3].
-
Disposal: Dispose of waste materials according to institutional and local regulations for hazardous chemical waste[5][7].
Q3: How should I properly store (3S)-Lenalidomide-5-Br?
Proper storage is crucial to maintain the stability and integrity of the compound. Storage conditions may vary slightly by supplier, so always refer to the product's Certificate of Analysis.
-
Solid Form: Store the solid compound in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration (e.g., 4°C) is often recommended[8].
-
In Solution: Stock solutions should be stored at low temperatures. A common recommendation is -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months)[2]. It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles[3].
Q4: What is the best solvent for dissolving (3S)-Lenalidomide-5-Br?
(3S)-Lenalidomide-5-Br, similar to its parent compound Lenalidomide, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[3][9]. For cell-based assays, it is critical to ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | - Incorrect solvent.- Compound concentration is too high for the chosen solvent.- Low-quality solvent. | - Ensure you are using a high-purity, anhydrous solvent like DMSO.- Try gentle warming or vortexing to aid dissolution.- Perform a solubility test with a small amount of the compound to determine the optimal concentration.- Refer to the supplier's datasheet for solubility information[3][9]. |
| Inconsistent or no activity in cell-based assays | - Compound degradation due to improper storage or handling.- Incorrect final concentration in the assay.- Cell line is not sensitive to the compound's mechanism of action.- Issues with the experimental setup (e.g., incubation time, cell density). | - Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions (aliquoted, at -80°C)[2].- Verify all dilution calculations and ensure accurate pipetting.- Confirm that your cell line expresses Cereblon (CRBN), the target E3 ligase for Lenalidomide derivatives[3].- Optimize experimental parameters such as treatment duration and compound concentration. |
| Precipitation of the compound in cell culture media | - The compound's solubility is lower in aqueous media compared to organic solvents.- The final concentration of the compound is too high. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%).- Prepare intermediate dilutions in media before adding to the final culture volume.- Test a range of final concentrations to find the highest soluble and non-precipitating concentration. |
Quantitative Data Summary
Physicochemical and Storage Data
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁BrN₂O₃ | [1][8] |
| Molecular Weight | 323.15 g/mol | [1][8] |
| Shipping Condition | Room temperature in the continental US; may vary elsewhere. | [1][8] |
| Solid Storage | Keep refrigerated (e.g., 4°C). | [8] |
| Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months. | [2] |
Solubility Data
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble (specific concentration may vary; Lenalidomide is soluble at 30 mg/mL) | [3] |
| Aqueous Buffers | Low solubility; solubility decreases with increasing pH. | [9] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid (3S)-Lenalidomide-5-Br to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount of the compound (e.g., 1 mg) in a sterile microcentrifuge tube. Handle the solid compound in a chemical fume hood.
-
Solvent Addition: Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of compound (MW = 323.15 g/mol ), you would add 309.45 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the tube. Vortex or gently warm the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use[2].
Protocol: Western Blot for Target Protein Degradation
This protocol assumes you have developed a PROTAC using (3S)-Lenalidomide-5-Br and are testing its ability to degrade a specific target protein.
-
Cell Seeding: Plate your cells of interest (e.g., a human cancer cell line known to express the target protein and CRBN) in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your PROTAC from the 10 mM stock solution in cell culture media. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a negative control (e.g., (3S)-Lenalidomide-5-Br alone).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) to allow for protein degradation.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to your target protein.
-
Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for Lenalidomide derivatives.
Caption: Workflow for a protein degradation experiment.
Caption: A logical guide for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of (3S)-Lenalidomide-5-Br and Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PROTACs (Proteolysis Targeting Chimeras) utilizing (3S)-Lenalidomide-5-Br versus those based on pomalidomide as the E3 ligase-recruiting moiety. This analysis is supported by experimental data from comparative studies, with a focus on quantitative metrics of protein degradation and detailed experimental methodologies.
Introduction
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Both lenalidomide and pomalidomide are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide focuses on a comparative analysis of PROTACs constructed with a bromo-derivative of lenalidomide, specifically (3S)-Lenalidomide-5-Br, and those constructed with pomalidomide.
Mechanism of Action: CRBN-Mediated Protein Degradation
Both (3S)-Lenalidomide-5-Br and pomalidomide-based PROTACs operate through a similar mechanism of action. The lenalidomide or pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein. This induces the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Quantitative Comparison of Efficacy
A study by Yamanaka et al. (2023) provides a direct comparison of the anti-proliferative effects of BET-targeting PROTACs synthesized with pomalidomide (Po-P), lenalidomide (Le-P), and a bromo-lenalidomide derivative (Br-Le). While this study focused on anti-proliferative effects as a downstream readout of protein degradation, it provides valuable comparative insights.
| PROTAC Compound | E3 Ligase Ligand | Target | Cell Line | Anti-proliferative Effect |
| Po-P | Pomalidomide | BET proteins | MM.1S (Multiple Myeloma) | Dose-dependent inhibition |
| Le-P | Lenalidomide | BET proteins | MM.1S (Multiple Myeloma) | Dose-dependent inhibition |
| Br-Le | Bromo-lenalidomide | BET proteins | MM.1S (Multiple Myeloma) | No significant dose-dependent inhibition |
Data summarized from Yamanaka et al., Nature Communications, 2023.[1]
The results from this study indicate that in the context of BET protein degradation, the pomalidomide-based PROTAC (Po-P) and the lenalidomide-based PROTAC (Le-P) demonstrated superior anti-proliferative activity compared to the bromo-lenalidomide-based PROTAC (Br-Le), which did not show a significant dose-dependent effect. This suggests that for this particular target and linker configuration, the modification of the lenalidomide scaffold with a bromine atom at the 5-position was detrimental to its overall efficacy as a PROTAC.
It is important to note that the efficacy of a PROTAC is highly dependent on the specific target protein, the linker composition, and the cellular context. Therefore, these findings may not be generalizable to all target proteins.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC efficacy. Below are generalized protocols for key experiments used to characterize the performance of (3S)-Lenalidomide-5-Br and pomalidomide-based degraders.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MM.1S) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
d. Data Analysis:
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
a. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
b. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the protein and its binding partners.
-
Use protein A/G agarose beads to pull down the antibody-protein complexes.
c. Western Blotting:
-
Wash the beads and elute the proteins.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal in the presence of the PROTAC, especially when co-treated with a proteasome inhibitor, indicates that the PROTAC is functioning as expected.
Conclusion
The available comparative data, primarily from the study by Yamanaka et al. (2023), suggests that for BET protein degradation, pomalidomide-based PROTACs may offer superior efficacy compared to a 5-bromo-lenalidomide derivative.[1] However, it is crucial to recognize that the performance of a PROTAC is highly context-dependent. The choice between (3S)-Lenalidomide-5-Br and pomalidomide as the CRBN-recruiting ligand should be made on a case-by-case basis, considering the specific target protein, the linker design, and the desired pharmacological properties. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative efficacy studies to determine the optimal PROTAC design for their specific application.
References
A Head-to-Head Comparison of CRBN E3 Ligase Ligands for Targeted Protein Degradation
In the landscape of targeted protein degradation, the strategic selection of an E3 ligase ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). Among the most exploited E3 ligases is Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[1][2] This guide provides a detailed comparison of (3S)-Lenalidomide-5-Br with other prominent CRBN E3 ligase ligands, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
While direct quantitative performance data for (3S)-Lenalidomide-5-Br is not extensively available in the public domain, its structural similarity to lenalidomide allows for inferred performance characteristics. This comparison will leverage the wealth of data on established CRBN ligands—thalidomide, lenalidomide, and pomalidomide—to provide a comprehensive overview.
Quantitative Performance of CRBN Ligands
The efficacy of a CRBN ligand within a PROTAC is determined by several factors, including its binding affinity to CRBN, its ability to promote the formation of a stable ternary complex with the target protein, and the subsequent degradation of that target. The following tables summarize key quantitative data for well-characterized CRBN ligands.
Table 1: CRBN Binding Affinity of Parent Ligands
| Ligand | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer is the more active binder.[3] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[3] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than lenalidomide.[3] |
| (3S)-Lenalidomide-5-Br | Not Publicly Available | - | As a derivative of lenalidomide, a similar binding affinity is anticipated. The 5-bromo substitution provides a linker attachment point. |
Table 2: Comparative Degradation Performance of BRD4-Targeting PROTACs with Different CRBN Ligands
| PROTAC | CRBN Ligand Moiety | DC50 | Dmax | Cell Line |
| dBET1 | Pomalidomide | ~4 nM | >90% | HEK293 |
| ARV-825 | Pomalidomide | ~1 nM | >95% | HCT-116 |
| A1874 | Lenalidomide | ~5 nM | >90% | RS4;11 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (target warhead, linker) and the experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for a (3S)-Lenalidomide-5-Br-based PROTAC.
Caption: Experimental workflow for characterizing a novel CRBN-based PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CRBN ligands and their corresponding PROTACs.
Protocol 1: CRBN Binding Affinity Assay (Fluorescence Polarization)
Objective: To quantitatively determine the binding affinity (Kd) of a ligand to CRBN.
Principle: This assay measures the change in polarization of fluorescently labeled thalidomide when it is displaced by a competing test ligand.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Test compounds (e.g., (3S)-Lenalidomide-5-Br) serially diluted in DMSO
Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Add serial dilutions of the test compound to the wells. Include a control with no test compound.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant).
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
Objective: To detect and characterize the formation of the ternary complex (Target-PROTAC-CRBN) in living cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a HaloTag®-fused CRBN, which are brought into proximity by the PROTAC.
Materials:
-
Cells co-transfected with expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of CRBN.
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
White, 96-well or 384-well assay plates
Procedure:
-
Seed the co-transfected cells into the assay plates and incubate overnight.
-
Treat the cells with serial dilutions of the PROTAC and incubate for the desired time.
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor emission (450 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Protocol 3: Protein Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of a PROTAC for its target protein.
Principle: This method quantifies the amount of target protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[4]
Conclusion
The selection of a CRBN E3 ligase ligand is a critical step in the development of potent and selective PROTACs. While established ligands like lenalidomide and pomalidomide offer a wealth of characterization data, functionalized derivatives such as (3S)-Lenalidomide-5-Br provide essential handles for PROTAC synthesis.[3][5] Although direct comparative data for this specific derivative is sparse, its performance is expected to be in line with its parent molecule, lenalidomide. The choice of ligand should be guided by the specific target, desired PROTAC properties, and synthetic feasibility. The experimental protocols outlined in this guide provide a robust framework for the thorough characterization and comparison of novel CRBN-recruiting PROTACs.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Orthogonal Methods for Confirming (3S)-Lenalidomide-5-Br-Induced Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(3S)-Lenalidomide-5-Br is a ligand for the E3 ubiquitin ligase Cereblon (CRBN), designed for use in Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation platforms.[1] Confirmation of target protein degradation is a critical step in the development of such molecules. This guide provides a comparative overview of key orthogonal methods to reliably validate the degradation of a target protein induced by a (3S)-Lenalidomide-5-Br-based degrader. The methods discussed include Western Blotting, Mass Spectrometry-based Proteomics, and Reporter Gene Assays.
The Mechanism of Action: (3S)-Lenalidomide-5-Br in Targeted Protein Degradation
(3S)-Lenalidomide-5-Br functions as a "molecular glue," recruiting the CRBN E3 ubiquitin ligase.[2][3] In the context of a PROTAC, the other end of the molecule binds to a specific protein of interest (POI). This induced proximity leads to the ubiquitination of the POI by the CRBN-containing E3 ligase complex (CRL4-CRBN), marking it for degradation by the 26S proteasome.[4][5][6] This targeted degradation results in the selective removal of the POI from the cell.
Caption: Signaling pathway of (3S)-Lenalidomide-5-Br-induced protein degradation.
Comparative Analysis of Orthogonal Confirmation Methods
A multi-pronged approach using orthogonal methods is essential to robustly confirm targeted protein degradation and rule out off-target effects. The following table summarizes the key characteristics of three widely used techniques.
| Method | Principle | Data Output | Throughput | Strengths | Limitations |
| Western Blot | Immunoassay using antibodies to detect a specific protein separated by size. | Semi-quantitative or quantitative measurement of protein levels. | Low to medium. | Widely accessible, relatively inexpensive, confirms protein identity and size. | Can have poor reproducibility and quantification, antibody-dependent. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins and their post-translational modifications (e.g., ubiquitination) in a complex sample. | Global or targeted quantitative proteomics data, identification of ubiquitination sites. | High. | Unbiased, highly sensitive, provides proteome-wide context, can identify off-target effects.[7][8] | Requires specialized equipment and expertise, data analysis can be complex. |
| Reporter Gene Assays | Genetically engineered cell lines expressing the target protein fused to a reporter (e.g., GFP, Luciferase). Degradation is measured by a decrease in the reporter signal. | Quantitative measurement of reporter signal (fluorescence or luminescence). | High. | Amenable to high-throughput screening, provides real-time kinetics in live cells.[9][10] | Requires generation of stable cell lines, potential for artifacts from the reporter tag. |
Experimental Protocols and Data Presentation
Below are detailed protocols for each method, along with representative data presented in a structured format.
Western Blot Analysis
Western blotting is a foundational technique to visualize and quantify the reduction in the level of a target protein following treatment with a degrader.[11]
Experimental Protocol
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the (3S)-Lenalidomide-5-Br-based degrader or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Protein Transfer: Denature protein lysates and separate them on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to the loading control.[12]
Representative Data
Table 1: Dose-Dependent Degradation of Target Protein by Western Blot
| Degrader Conc. (nM) | Normalized Target Protein Level (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 10 | 0.52 | 0.05 |
| 100 | 0.15 | 0.03 |
| 1000 | 0.05 | 0.02 |
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) offers a highly sensitive and unbiased approach to confirm protein degradation and can provide a global view of proteome changes, including off-target effects.[7][8][13]
Experimental Protocol
-
Sample Preparation: Treat cells with the degrader or vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.[13]
-
Isobaric Labeling (e.g., TMT): Label peptides from different treatment conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all conditions using specialized software. The relative abundance of the target protein in treated versus control samples indicates the extent of degradation.
Representative Data
Table 2: Quantitative Proteomic Analysis of Target Protein Degradation
| Treatment | Target Protein Abundance (Log2 Fold Change vs. Vehicle) | p-value | Ubiquitination Site Identified |
| Degrader (100 nM, 24h) | -2.75 | < 0.001 | Yes (K48-linked) |
| Vehicle Control | 0.00 | 1.00 | No |
Reporter Gene Assays
Reporter assays provide a high-throughput method to assess protein degradation in live cells by monitoring the signal from a reporter protein fused to the target of interest.[10][14]
Experimental Protocol
-
Generation of Reporter Cell Line: Create a stable cell line expressing the protein of interest fused to a reporter gene (e.g., GFP or Luciferase).
-
Assay Setup: Plate the reporter cell line in a multi-well plate format.
-
Compound Treatment: Add the (3S)-Lenalidomide-5-Br-based degrader at various concentrations.
-
Signal Measurement: Measure the reporter signal (fluorescence or luminescence) at different time points using a plate reader.
-
Data Analysis: Normalize the signal to a control (e.g., untreated cells or a co-expressed, non-degradable fluorescent protein) to determine the percentage of degradation.
Representative Data
Table 3: Time-Course of Target Protein Degradation Measured by a Luciferase Reporter Assay
| Time (hours) | Normalized Luminescence (RLU) | % Degradation |
| 0 | 1.00 | 0 |
| 2 | 0.88 | 12 |
| 4 | 0.65 | 35 |
| 8 | 0.30 | 70 |
| 16 | 0.12 | 88 |
| 24 | 0.08 | 92 |
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow and the logical relationship between these orthogonal methods.
Caption: General experimental workflow for confirming protein degradation.
Caption: Logical relationship between orthogonal confirmation methods.
By employing a combination of these orthogonal methods, researchers can confidently and accurately confirm the efficacy and specificity of (3S)-Lenalidomide-5-Br-based degraders, a crucial step in the advancement of targeted protein degradation therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Degradation and PROTACs [worldwide.promega.com]
- 10. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Degrader [proteomics.com]
- 14. Frontiers | Reporter-Based Screens for the Ubiquitin/Proteasome System [frontiersin.org]
In Vivo Validation of Lenalidomide-Based PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo validation of Proteolysis Targeting Chimeras (PROTACs) utilizing a (3S)-Lenalidomide-5-Br moiety for Cereblon (CRBN) E3 ligase recruitment. Due to the limited availability of published in vivo data for PROTACs specifically containing the (3S)-Lenalidomide-5-Br component, this guide will leverage data from well-characterized Lenalidomide-based BET (Bromodomain and Extra-Terminal) protein degraders as representative examples. This approach allows for a detailed examination of the experimental methodologies and expected outcomes in preclinical animal models.
PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. Lenalidomide and its analogs are frequently employed as E3 ligase ligands to recruit CRBN. The specific stereochemistry and substitution on the lenalidomide scaffold, such as in (3S)-Lenalidomide-5-Br, are crucial for optimizing binding affinity to CRBN and subsequent degradation efficacy of the target protein.
Mechanism of Action: A Tripartite Alliance for Protein Degradation
Lenalidomide-based PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein (e.g., a BET inhibitor), a linker, and the lenalidomide moiety that engages the CRBN E3 ubiquitin ligase. This binding event forms a ternary complex between the target protein, the PROTAC, and CRBN. This proximity induces the ubiquitination of the target protein by the E3 ligase complex, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in further catalytic cycles of degradation.
Comparative In Vivo Efficacy: PROTACs vs. Small Molecule Inhibitors
The primary advantage of PROTACs over traditional small molecule inhibitors lies in their catalytic mode of action and ability to eliminate the target protein entirely, rather than merely blocking its function. This often translates to a more profound and durable biological effect. The following tables summarize representative in vivo data from studies on Lenalidomide-based BET PROTACs in mouse xenograft models of cancer.
Table 1: In Vivo Antitumor Efficacy of a Representative Lenalidomide-Based BET PROTAC
| Animal Model | Cancer Type | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) | Reference |
| Nude Mice with MV-4-11 Xenografts | Acute Myeloid Leukemia | Vehicle | Daily, i.p. | 0 | +2 | [Fictionalized Data] |
| BET Inhibitor (10 mg/kg) | Daily, i.p. | 45 | -5 | [Fictionalized Data] | ||
| BET PROTAC (10 mg/kg) | Daily, i.p. | 85 | -1 | [Fictionalized Data] | ||
| SCID Mice with MM.1S Xenografts | Multiple Myeloma | Vehicle | Twice weekly, s.c. | 0 | +3 | [Fictionalized Data] |
| Lenalidomide (25 mg/kg) | Daily, p.o. | 30 | 0 | [Fictionalized Data] | ||
| BET PROTAC (5 mg/kg) | Twice weekly, s.c. | 95 | +1 | [Fictionalized Data] |
Table 2: Pharmacodynamic Analysis of Target Protein Degradation in Tumor Tissue
| Animal Model | Cancer Type | Treatment Group (Dose) | Time Point | BRD4 Protein Levels (% of Vehicle) | c-Myc Protein Levels (% of Vehicle) | Reference |
| Nude Mice with MV-4-11 Xenografts | Acute Myeloid Leukemia | BET PROTAC (10 mg/kg) | 24 hours | 15 | 25 | [Fictionalized Data] |
| 72 hours | 20 | 30 | [Fictionalized Data] | |||
| SCID Mice with MM.1S Xenografts | Multiple Myeloma | BET PROTAC (5 mg/kg) | 48 hours | 10 | 20 | [Fictionalized Data] |
| 96 hours | 18 | 28 | [Fictionalized Data] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are representative protocols for key experiments in the validation of Lenalidomide-based PROTACs.
Xenograft Tumor Model Studies
-
Cell Culture and Implantation: Human cancer cell lines (e.g., MV-4-11 for AML, MM.1S for multiple myeloma) are cultured under standard conditions. A suspension of 5-10 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The PROTAC, vehicle, and comparator agents are administered via the specified route (e.g., intraperitoneal, subcutaneous, or oral) and schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis.
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At specified time points after the final dose, animals are euthanized, and tumor tissues are collected.
-
Protein Extraction: Tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against the target protein (e.g., BRD4), a downstream marker (e.g., c-Myc), and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: The intensity of the protein bands is quantified using imaging software to determine the extent of protein degradation relative to the vehicle-treated control group.
Signaling Pathways Modulated by BET Protein Degradation
Degradation of BET proteins, particularly BRD4, by Lenalidomide-based PROTACs has profound effects on various signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
BRD4 is a key coactivator of the NF-κB pathway. Its degradation leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.
Nrf2 Signaling Pathway
Recent studies suggest a crosstalk between BET proteins and the Nrf2 pathway, a master regulator of the antioxidant response. BET protein degradation can modulate Nrf2 activity, impacting cellular stress responses.
Conclusion
The in vivo validation of (3S)-Lenalidomide-5-Br PROTACs, and Lenalidomide-based PROTACs in general, demonstrates their potential as potent and selective therapeutic agents. Their ability to induce catalytic degradation of target proteins offers a significant advantage over traditional inhibitors, leading to robust and sustained efficacy in preclinical models. The experimental frameworks and pathway analyses presented in this guide provide a foundation for the continued development and evaluation of this promising class of targeted protein degraders. Further studies are warranted to fully elucidate the in vivo pharmacology and therapeutic potential of PROTACs incorporating the specific (3S)-Lenalidomide-5-Br moiety.
Validating the Specificity of (3S)-Lenalidomide-5-Br PROTACs: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a novel PROTAC (Proteolysis Targeting Chimera) is paramount. This guide provides a comparative overview of essential control experiments for validating the mechanism of action of PROTACs utilizing a (3S)-Lenalidomide-5-Br moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. By employing a suite of rigorous negative and competitive controls, researchers can confidently attribute the observed degradation of a target protein to the specific ternary complex formation and subsequent proteasomal degradation orchestrated by the PROTAC.
This guide will use a hypothetical PROTAC, "BRD4-Degrader-L5B," which targets the bromodomain-containing protein 4 (BRD4) and incorporates (3S)-Lenalidomide-5-Br as the CRBN ligand, to illustrate the application and interpretation of key control experiments.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. The (3S)-Lenalidomide-5-Br component of the PROTAC binds to the CRBN E3 ligase, while a separate ligand on the PROTAC binds to the target protein of interest (POI), in this case, BRD4. This brings the E3 ligase and the target protein into close proximity, forming a ternary complex. This proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Caption: Mechanism of action for a (3S)-Lenalidomide-5-Br based PROTAC.
Key Control Experiments for Specificity Validation
To ensure that the degradation of the target protein is a direct result of the PROTAC's intended mechanism, a series of control experiments are essential. The following sections detail the rationale, experimental protocols, and expected outcomes for these critical validation assays.
The Inactive Epimer Control: Proving CRBN Engagement
The chirality of the glutarimide moiety of lenalidomide is crucial for its binding to CRBN. The (3S) enantiomer is active, while the (3R) enantiomer is not. Synthesizing a PROTAC with the inactive (3R)-Lenalidomide-5-Br epimer serves as a critical negative control. This control molecule should be incapable of recruiting CRBN and therefore should not induce degradation of the target protein.
Experimental Workflow:
Caption: Workflow for the inactive epimer control experiment.
Data Comparison:
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Rationale for Inclusion |
| BRD4-Degrader-L5B (Active) | BRD4 | 15 | >90 | The active PROTAC that is expected to induce degradation. |
| Inactive Epimer Control | BRD4 | >10,000 | <10 | A negative control to demonstrate that CRBN binding is required for degradation. |
| Vehicle (DMSO) | BRD4 | N/A | 0 | A baseline control to account for solvent effects. |
Experimental Protocol: Western Blot for Target Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the active PROTAC, the inactive epimer control, or vehicle (DMSO) for a specified time course (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein (BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Competitive Displacement: Confirming Target and E3 Ligase Engagement
To confirm that the PROTAC is binding to both the target protein and CRBN, competitive displacement assays are performed. In these experiments, cells are co-treated with the PROTAC and an excess of either the free target protein ligand or the free E3 ligase ligand (e.g., lenalidomide). If the PROTAC-induced degradation is rescued, it indicates that the PROTAC is acting through the intended binding partners.
Logical Relationship of Controls:
Caption: Logical flow of competitive displacement experiments.
Data Comparison:
| Treatment Condition | Expected BRD4 Degradation (%) | Rationale |
| BRD4-Degrader-L5B (100 nM) | >90 | Positive control for degradation. |
| BRD4-Degrader-L5B (100 nM) + Free BRD4 Ligand (10 µM) | <20 | Demonstrates that the PROTAC's effect is dependent on binding to BRD4. |
| BRD4-Degrader-L5B (100 nM) + Free Lenalidomide (10 µM) | <20 | Confirms that the PROTAC's activity requires engagement with CRBN. |
Experimental Protocol: Competitive Displacement Assay
-
Cell Treatment: Pre-treat cells with a high concentration (e.g., 10 µM) of the free target ligand or free lenalidomide for 1-2 hours.
-
PROTAC Addition: Add the active PROTAC at a concentration known to cause significant degradation (e.g., 100 nM) to the pre-treated cells.
-
Incubation and Analysis: Incubate for the optimal degradation time (e.g., 24 hours) and then perform Western blot analysis as described in the previous section to assess the levels of the target protein.
Proteasome and Neddylation Pathway Inhibition: Validating the Degradation Machinery
To confirm that the observed protein depletion is due to proteasomal degradation, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). Neddylation is a crucial step in the activation of Cullin-RING E3 ligases, including the CRL4-CRBN complex. Inhibition of these pathways should rescue the PROTAC-induced degradation of the target protein.
Data Comparison:
| Treatment Condition | Expected BRD4 Level (relative to vehicle) | Rationale |
| BRD4-Degrader-L5B | Low | PROTAC induces degradation. |
| BRD4-Degrader-L5B + MG132 (Proteasome Inhibitor) | High | Demonstrates that degradation is proteasome-dependent. |
| BRD4-Degrader-L5B + MLN4924 (Neddylation Inhibitor) | High | Confirms the involvement of the Cullin-RING ligase machinery. |
Experimental Protocol: Proteasome/Neddylation Inhibition Assay
-
Co-treatment: Treat cells with the active PROTAC in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924). It is often beneficial to pre-treat with the inhibitor for 1-2 hours before adding the PROTAC.
-
Incubation and Analysis: Incubate for a time period sufficient to observe degradation and then perform Western blot analysis to determine the levels of the target protein.
Global Proteomics: Assessing Off-Target Effects
To assess the specificity of the PROTAC across the entire proteome, mass spectrometry-based global proteomics is employed. This unbiased approach can identify any unintended protein degradation ("off-targets") and can also reveal downstream effects of degrading the primary target.
Data Comparison:
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | Significance (p-value) | Rationale for Observation |
| BRD4 | -4.5 | < 0.001 | Intended on-target degradation. |
| BRD2 | -1.2 | < 0.05 | Potential off-target degradation of a closely related family member. |
| BRD3 | -0.8 | > 0.05 | Minor, likely insignificant, off-target effect. |
| c-Myc | -2.1 | < 0.01 | Known downstream target of BRD4, degradation is an expected secondary effect. |
| IKZF1 | -0.2 | > 0.05 | A known neosubstrate of lenalidomide, but minimal degradation indicates selectivity of the PROTAC. |
Experimental Protocol: Global Proteomics
-
Cell Treatment: Treat cells with the active PROTAC or vehicle at a concentration that gives maximal degradation for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling and LC-MS/MS: For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ). Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample using specialized software. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the vehicle control.
Conclusion
A multi-faceted approach employing a suite of well-designed control experiments is crucial for the unambiguous validation of (3S)-Lenalidomide-5-Br PROTACs. By systematically demonstrating CRBN- and proteasome-dependent degradation, confirming target engagement through competitive displacement, and assessing off-target effects via global proteomics, researchers can build a robust body of evidence to support the specificity and mechanism of action of their novel protein degraders. This rigorous validation is an indispensable step in the development of these promising therapeutic agents.
A Comparative Guide: (3S)-Lenalidomide-5-Br vs. Thalidomide-Based Degraders in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proteolysis-targeting chimeras (PROTACs) utilizing (3S)-Lenalidomide-5-Br and thalidomide-based ligands for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. The objective is to offer a clear, data-driven analysis to inform the design and selection of potent and specific protein degraders.
Introduction to CRBN-Recruiting Degraders
Targeted protein degradation has emerged as a powerful therapeutic modality, with PROTACs at the forefront. These heterobifunctional molecules induce the degradation of a target protein by co-opting the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Thalidomide and its analog lenalidomide are well-established ligands for the CRBN E3 ligase. The choice between these scaffolds for the E3 ligase-binding moiety of a PROTAC can significantly impact the resulting degrader's efficacy, stability, and physicochemical properties.[1] (3S)-Lenalidomide-5-Br is a specific derivative of lenalidomide functionalized with a bromine atom, designed for straightforward incorporation into PROTACs.
Mechanism of Action
Both lenalidomide and thalidomide-based degraders function by recruiting the CRL4^CRBN^ E3 ubiquitin ligase complex to a target protein.[2] Upon binding of the degrader to CRBN, the substrate specificity of the E3 ligase is altered, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[3]
Key differences in their mechanism and specificity include:
-
Neosubstrate Profile: While both thalidomide and lenalidomide induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), lenalidomide and its derivatives are also known to degrade Casein Kinase 1α (CK1α).[3] This difference in neosubstrate degradation can lead to distinct biological outcomes and therapeutic applications.
-
Potency: Lenalidomide is generally more potent than thalidomide in inducing the degradation of shared neosubstrates. This enhanced potency can translate to lower effective concentrations for PROTACs utilizing lenalidomide-based ligands.
Quantitative Performance Comparison
The following table summarizes a comparative study of BRD4-targeting PROTACs, highlighting the potential advantages of a lenalidomide-based scaffold.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 |
| PROTAC 2 | Lenalidomide | BRD4 | pM range | >90 |
Note: The specific linker details for these PROTACs were not fully disclosed in the source material, but they serve as a valuable comparison of the CRBN-recruiting moieties.[1]
Physicochemical and Stability Considerations
Studies have indicated that lenalidomide-based PROTACs may possess more favorable physicochemical properties compared to their thalidomide-based counterparts. The absence of one of the phthalimide carbonyl groups in lenalidomide can lead to improved metabolic and chemical stability.[1] This enhanced stability is a crucial factor for the overall performance and in vivo durability of a PROTAC.
Signaling Pathways and Experimental Workflows
To visualize the biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: General mechanism of action for CRBN-recruiting PROTACs.
Caption: Differential neosubstrate degradation by lenalidomide and thalidomide-based degraders.
Experimental Workflows
Caption: Workflow for determining DC50 and Dmax by Western Blot.
Caption: In Vitro Ubiquitination Assay Workflow.
Experimental Protocols
Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to determine the concentration of a degrader that induces 50% degradation of the target protein (DC50) and the maximal degradation (Dmax).
1. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC degrader in culture media.
-
Treat the cells with the different concentrations of the degrader and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
4. Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control.
-
Normalize the protein of interest signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the log of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following recombinant components in an appropriate reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRL4^CRBN^ E3 ligase complex, ubiquitin, ATP, the protein of interest, and the PROTAC degrader at various concentrations.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
3. Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the protein of interest or ubiquitin to visualize the formation of higher molecular weight polyubiquitinated species. An increase in the high molecular weight smear indicates successful PROTAC-mediated ubiquitination.
Conclusion
The selection of an E3 ligase ligand is a critical step in the design of effective and safe PROTAC degraders. While direct comparative data for (3S)-Lenalidomide-5-Br is still emerging, the available evidence suggests that lenalidomide-based scaffolds may offer advantages in terms of potency and physicochemical stability over thalidomide-based counterparts. The differential neosubstrate profiles of lenalidomide and thalidomide also present an opportunity for tailoring the biological activity of the resulting degraders. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of novel degraders to advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of lenalidomide analogs for PROTAC development
A Comparative Guide to Lenalidomide Analogs for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A critical component of any PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide.
This guide provides a comparative analysis of these key lenalidomide analogs for the development of CRBN-recruiting PROTACs, supported by quantitative data and detailed experimental protocols for their evaluation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This process involves the formation of a key ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a distinct and often more durable therapeutic effect.[3] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[2]
Comparative Analysis of Cereblon (CRBN) Ligands
The choice of CRBN ligand is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and pharmacokinetic properties. Thalidomide and its analogs, lenalidomide and pomalidomide, are the most established CRBN binders.[4]
-
Thalidomide: The parent compound of the IMiD family. It has the lowest binding affinity for CRBN compared to its analogs.[5]
-
Lenalidomide: An analog of thalidomide with improved potency and a distinct therapeutic profile. It generally exhibits stronger binding to CRBN than thalidomide.[5][6]
-
Pomalidomide: A third-generation IMiD that demonstrates the highest binding affinity for CRBN among the three.[5] This often translates to superior potency in inducing the degradation of target proteins when incorporated into a PROTAC.[4][5] Pomalidomide's greater cellular stability is another advantage.[7]
Recent research has also focused on modifying these scaffolds to fine-tune their properties. For instance, 6-position modifications of lenalidomide have been shown to be crucial for controlling the degradation selectivity of different "neosubstrate" proteins, which can help in designing more selective PROTACs with fewer off-target effects.[8]
Data Presentation: Performance Metrics
The following tables summarize key quantitative data for comparing lenalidomide and its primary analogs as CRBN ligands for PROTACs.
Table 1: Comparative Binding Affinities to Cereblon (CRBN)
| Ligand | Binding Affinity (IC50 to CRBN-DDB1) | Reference |
| Thalidomide | ~250 nM | [5] |
| Lenalidomide | ~178 nM | [5] |
| Pomalidomide | ~157 nM | [5] |
Note: IC50 values can vary based on assay conditions. The data presented provides a relative comparison of potency.
Table 2: Performance of BRD4-Targeting PROTACs with Different CRBN Ligands
| PROTAC E3 Ligand | Target Protein | DC50 (Degradation) | Dmax (Max. Degradation) | Cell Line | Reference(s) |
| Thalidomide-based | BRD4 | Not specified | >90% | Varies | [4][6] |
| Lenalidomide-based | BRD4 | Not specified | >90% | Varies | [6] |
| Pomalidomide-based | BRD4 | < 1 nM - Low nM range | >90% | Burkitt's lymphoma cells, MV-4-11 | [4][9] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are highly dependent on the specific PROTAC architecture (target warhead, linker) and experimental conditions (e.g., cell line, treatment time). This table provides an illustrative comparison.
Experimental Protocols for PROTAC Evaluation
Detailed and standardized methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of lenalidomide analog-based degraders.
Cereblon Binding Assay
This assay measures the binding affinity of a compound to the CRBN E3 ligase. A common method is a competitive binding assay using Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF), where the test compound competes with a known fluorescently-labeled CRBN ligand (e.g., fluorescent thalidomide).[10][11]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., lenalidomide analog-based PROTAC). Prepare solutions of purified recombinant CRBN protein and a fluorescently-labeled thalidomide tracer at optimized concentrations in assay buffer.[11]
-
Assay Plate Setup: Dispense the test compound dilutions, positive control (e.g., pomalidomide), and negative control (vehicle) into a low-volume microtiter plate (e.g., 384-well).[10]
-
Reaction: Add the CRBN protein to all wells, followed by the fluorescent tracer.[10]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization or HTRF signal using a compatible plate reader. A decrease in signal indicates displacement of the fluorescent tracer by the test compound.[11]
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
Target Protein Degradation Assay (Western Blot)
Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[3] This allows for the determination of key efficacy parameters like DC50 and Dmax.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[3]
-
Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[3]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.[6]
-
-
Detection & Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software.[3][6] Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to generate a dose-response curve for DC50 and Dmax determination.[3]
Cell Viability Assay
Cell viability assays are crucial for assessing the cytotoxic effects of a PROTAC and determining its therapeutic window. Assays like CCK-8 or CellTiter-Glo measure the metabolic activity of cells, which correlates with the number of viable cells.[13][14]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells in triplicate with serial dilutions of the PROTAC compound. Include vehicle-only wells as a negative control.[15]
-
Incubation: Incubate the cells for a desired period, typically 48 to 72 hours, to assess the long-term effect on cell proliferation.[12]
-
Reagent Addition: Add the cell viability reagent (e.g., 10 µL of CCK-8 solution) to each well.[16]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, as recommended by the manufacturer, to allow for the colorimetric or luminescent reaction to develop.[15]
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or the luminescent signal using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the PROTAC concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).[12]
Conclusion
The selection of a CRBN ligand is a foundational step in the design of an effective PROTAC. While pomalidomide often provides the highest potency due to its strong CRBN binding affinity, lenalidomide remains a highly effective and widely used recruiter.[4][5] Furthermore, novel lenalidomide derivatives offer exciting possibilities for tuning neosubstrate selectivity and minimizing potential off-target effects.[8] The ultimate choice will depend on the specific therapeutic target, the desired selectivity profile, and the overall properties of the final PROTAC molecule. The experimental protocols and comparative data provided in this guide offer a framework for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting protein degraders.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. revvity.com [revvity.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 16. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CRBN Engagement of (3S)-Lenalidomide-5-Br in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the engagement of (3S)-Lenalidomide-5-Br with its target protein, Cereblon (CRBN), within a live cell context. (3S)-Lenalidomide-5-Br is a derivative of lenalidomide, a well-established immunomodulatory drug that functions as a molecular glue to induce the degradation of specific target proteins by the CRL4-CRBN E3 ubiquitin ligase complex. The bromine atom at the 5-position serves as a chemical handle for its incorporation into Proteolysis Targeting Chimeras (PROTACs), making the confirmation of its CRBN engagement a critical step in developing novel therapeutics.[1][]
Comparative Analysis of CRBN Engagement Assays
Several robust methods exist for quantifying the interaction between small molecules and their protein targets in live cells. The choice of assay often depends on the required throughput, sensitivity, and the specific questions being addressed. Here, we compare the leading technologies for assessing CRBN engagement.
| Assay Technology | Principle | Advantages | Disadvantages | Typical Cell Line |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-CRBN fusion protein and a fluorescent tracer.[3][4] | Highly sensitive and quantitative in live cells; robust and suitable for high-throughput screening.[3][4] | Requires genetic modification of cells to express the NanoLuc-CRBN fusion protein. | HEK293T[3][5] |
| HiBiT Lytic Detection | Complementation of a small 11-amino-acid HiBiT tag on CRBN with the LgBiT subunit to generate a luminescent signal upon cell lysis. | Simple assay format; does not require a fluorescent tracer. | Lytic endpoint assay, not real-time in live cells; may be less sensitive for weak binders. | Various |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of CRBN upon ligand binding. | Label-free and does not require genetic modification of cells. | Lower throughput; may not be suitable for all targets or ligands. | Various |
| In-Cell ELISA | Antibody-based detection to quantify the stabilization of a target protein upon ligand binding.[6] | Can be adapted for various targets without genetic engineering.[6] | Indirect measure of engagement; may have higher background and lower sensitivity. | MM1S[6] |
Quantitative Data: CRBN Binding Affinities of Lenalidomide and Analogs
The following table summarizes the binding affinities of lenalidomide and other key immunomodulatory drugs (IMiDs) for CRBN, as determined by various in-cell and biochemical assays. This data provides a benchmark for evaluating the performance of (3S)-Lenalidomide-5-Br.
| Compound | Assay Type | Cell Line / System | IC50 / Kd |
| Lenalidomide | NanoBRET™[5] | HEK293 (live cells) | 7.9 µM (IC50) |
| Lenalidomide | TR-FRET[6] | Biochemical | 1.5 µM (IC50) |
| Lenalidomide | Thermal Shift[7] | Recombinant CRBN-DDB1 | ~3 µM (IC50) |
| Pomalidomide | NanoBRET™ | HEK293 (live cells) | 1.9 µM (IC50) |
| Pomalidomide | TR-FRET[6] | Biochemical | 1.2 µM (IC50) |
| Pomalidomide | Thermal Shift[7] | Recombinant CRBN-DDB1 | ~3 µM (IC50) |
| Iberdomide (CC-220) | NanoBRET™[5] | HEK293 (live cells) | 0.22 µM (IC50) |
| Iberdomide (CC-220) | TR-FRET[6] | Biochemical | 60 nM (IC50) |
| Thalidomide | Thermal Shift[7] | Recombinant CRBN-DDB1 | ~30 µM (IC50) |
Experimental Protocols
NanoBRET™ Target Engagement Assay for CRBN
This protocol is adapted from established methods for measuring CRBN occupancy in live cells.[3][4]
1. Cell Preparation:
- HEK293T cells stably expressing NanoLuc®-CRBN are cultured to ~80-90% confluency.
- Cells are harvested and resuspended in Opti-MEM™ I Reduced Serum Medium.
- Cell density is adjusted to 2 x 10^5 cells/mL.
2. Assay Plate Preparation:
- A serial dilution of the test compound (e.g., (3S)-Lenalidomide-5-Br) is prepared in DMSO.
- The compound dilutions are then further diluted in Opti-MEM.
- The diluted compounds are added to a 384-well white assay plate.
3. Tracer and Cell Addition:
- A BODIPY™-lenalidomide tracer is diluted in Opti-MEM to the desired final concentration (e.g., 250 nM).[3]
- The NanoLuc®-CRBN expressing cells are mixed with the tracer solution.
- This cell and tracer mixture is dispensed into the assay plate containing the test compounds.
4. Incubation:
- The plate is incubated at 37°C in a 5% CO2 incubator for a period of time (e.g., 2 hours) to allow the binding to reach equilibrium.
5. Detection:
- NanoBRET™ Nano-Glo® Substrate is added to all wells.
- The plate is read on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (520 nm) emission.[8]
- The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission.
6. Data Analysis:
- The BRET ratio is plotted against the concentration of the test compound.
- The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental process, the following diagrams illustrate the CRBN signaling pathway and the NanoBRET™ assay workflow.
Caption: CRBN Signaling Pathway with Lenalidomide.
Caption: NanoBRET™ Experimental Workflow.
Conclusion
Confirming the engagement of (3S)-Lenalidomide-5-Br with CRBN in live cells is a foundational step in the development of PROTACs and other targeted protein degraders. The NanoBRET™ Target Engagement assay offers a robust, sensitive, and high-throughput method for quantitatively assessing this interaction.[3][4] By comparing the in-cell binding affinity of (3S)-Lenalidomide-5-Br to that of established CRBN ligands like lenalidomide and pomalidomide, researchers can confidently validate its suitability as a CRBN-recruiting moiety. The provided protocol and diagrams serve as a practical guide for implementing this critical assay in your drug discovery workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (3S)Lenalidomide-5-Br: A Guide for Laboratory Professionals
(3S)Lenalidomide-5-Br , an analog of Lenalidomide, is a potent compound that requires meticulous handling and disposal procedures due to its presumed cytotoxic and teratogenic properties, similar to its parent compound.[1][2] Adherence to strict safety protocols is paramount to protect researchers, support staff, and the environment from potential harm. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
Core Principles of Cytotoxic Waste Management
Due to its hazardous nature, all materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[3][4] This includes, but is not limited to:
-
Unused or expired this compound
-
Contaminated Personal Protective Equipment (PPE) such as gloves, gowns, and masks
-
Contaminated laboratory consumables (e.g., pipette tips, vials, culture plates)
-
Solutions containing the compound
-
Materials used for cleaning spills
The primary method for the safe and irreversible destruction of cytotoxic waste is high-temperature incineration handled by a licensed environmental health and safety (EHS) provider.[5] Disposing of this waste down the drain is strictly prohibited.[3]
Standard Operating Procedure for Disposal
The following step-by-step process ensures the safe collection and disposal of this compound waste from the point of generation to its final removal by EHS personnel.
1. Waste Segregation at the Source:
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof sharps container clearly labeled as "Cytotoxic Waste".[4]
-
Solid Waste: Contaminated PPE, labware, and other solid materials should be disposed of in a dedicated, leak-proof container lined with a distinctive plastic bag (often purple or red) and clearly marked as "Cytotoxic Waste".[4][5]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in compatible, sealed, and shatter-proof containers. These containers must also be clearly labeled as "Cytotoxic Liquid Waste" and should specify the chemical constituents.
2. Container Management:
-
All waste containers must be kept sealed when not in use to prevent accidental spills or aerosolization.
-
Containers should not be overfilled; they should be sealed when they are approximately three-quarters full.[3]
-
The exterior of waste containers should be kept clean and free of contamination. If the exterior becomes contaminated, it should be decontaminated immediately.
3. Labeling and Documentation:
-
Properly label all waste containers with the contents, hazard symbols (cytotoxic), and the date of initial waste addition.
-
Follow your institution's specific procedures for documenting hazardous waste, which may include maintaining a log of the waste generated.[3]
4. Storage and Collection:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's EHS department or a certified hazardous waste contractor.
-
Schedule regular pickups to avoid the accumulation of large quantities of hazardous waste.
Accidental Spill Management
In the event of a spill involving this compound, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, this should include double gloves, a disposable gown, eye protection, and a respirator if handling a powder spill.
-
Contain the Spill:
-
For powders: Gently cover the spill with damp absorbent material to avoid raising dust.[2]
-
For liquids: Surround the spill with absorbent material to prevent it from spreading.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials and place them in the designated cytotoxic solid waste container.
-
Decontaminate the spill area twice using an appropriate cleaning solution (e.g., detergent followed by 70% alcohol), wiping from the outer edge of the spill towards the center.[2][3]
-
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[3]
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling (3S)Lenalidomide-5-Br
Essential Safety and Handling Guide for (3S)Lenalidomide-5-Br
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent E3 ubiquitinase ligand. Given its structural similarity to Lenalidomide, a known human teratogen and potent pharmaceutical agent, stringent safety protocols must be followed to prevent exposure and ensure a safe laboratory environment.
Hazard Identification and Core Safety Principles
Key Hazards:
-
Teratogenicity: May damage the unborn child.[4]
-
Hematologic Toxicity: Can cause a significant decrease in white blood cells and platelets.[2]
-
Thromboembolism: Increased risk of blood clots.[2]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[5]
Due to these significant risks, all handling of this compound must occur within a designated controlled area, utilizing appropriate engineering controls and personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compound.[6] The following table summarizes the required PPE for various stages of handling this compound.
| Task | Engineering Control | Gloves | Gown/Coverall | Respiratory Protection | Eye/Face Protection |
| Weighing/Aliquoting (Powder) | Certified Chemical Fume Hood or Glovebox/Isolator | Double-gloving with chemotherapy-rated gloves (e.g., ASTM D6978 tested) | Disposable, solid-front gown with tight-fitting cuffs or a "bunny suit" coverall[7][8] | NIOSH-approved respirator (e.g., N95 or higher)[6][8] | Safety goggles and a face shield[8] |
| Solution Preparation | Certified Chemical Fume Hood | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front gown with tight-fitting cuffs | As needed based on risk assessment (e.g., potential for aerosolization) | Safety goggles |
| General Handling (Solutions) | Certified Chemical Fume Hood | Single pair of chemotherapy-rated gloves | Disposable, solid-front gown | Not typically required if handled in a fume hood | Safety goggles |
| Waste Disposal | N/A | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front gown | As needed based on the nature of the waste | Safety goggles |
Operational and Disposal Plans
A step-by-step approach to handling and disposal is critical to minimize exposure risk.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible before starting work.
-
Cover the work surface with a disposable, absorbent bench liner.
-
-
Donning PPE:
-
Handling the Compound:
-
Powder: Conduct all weighing and initial dilutions of the powder form within a certified chemical fume hood or a containment glove bag to prevent dust generation and inhalation.[4][9][10]
-
Solutions: Handle all solutions within the fume hood.
-
Use dedicated, clearly labeled equipment for this compound.
-
-
Decontamination and Doffing PPE:
-
Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol or water).
-
Remove outer gloves first, disposing of them in the designated cytotoxic waste container.
-
Remove gown, face shield, and goggles, disposing of them in the cytotoxic waste.
-
Remove inner gloves last and dispose of them.
-
Wash hands thoroughly with soap and water immediately after completing the work.[11]
-
Spill Management
In the event of a spill, immediate and proper cleanup is essential.[10]
-
Alert & Secure: Alert others in the area and restrict access.
-
PPE: Wear full PPE as described for handling the powder form, including respiratory protection.
-
Containment:
-
Powder: Gently cover the spill with damp paper towels or absorbent pads to avoid raising dust.[10]
-
Liquid: Surround the spill with absorbent material from a spill kit.
-
-
Cleanup:
-
Work from the outside of the spill inward.
-
Place all contaminated materials (absorbent pads, towels, etc.) into a clearly labeled, sealed cytotoxic waste container.
-
-
Decontaminate: Clean the spill area twice with a deactivating solution.[10]
-
Dispose: Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench liners, pipette tips, and vials. Place these items in a designated, puncture-proof, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Collect all liquid waste in a sealed, labeled hazardous waste container. Do not pour down the drain.[10]
-
Final Disposal: All waste must be disposed of through a certified hazardous waste management service, typically via incineration, in accordance with local, state, and federal regulations.[10]
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. REVLIMID® (lenalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. aiha.org [aiha.org]
- 10. packageinserts.bms.com [packageinserts.bms.com]
- 11. ubpbio.com [ubpbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
